Octahydro-1h-isoindol-4-ol
Description
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Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHMFVRVHASKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Stereochemical Configuration & Synthesis of Octahydro-1H-isoindol-4-ol Isomers
Executive Summary
The octahydro-1H-isoindole scaffold is a privileged bicyclic structure found in various alkaloids and pharmaceutical agents (e.g., Mitiglinide, NMDA antagonists).[1] The introduction of a hydroxyl group at the C4 position creates octahydro-1H-isoindol-4-ol , a molecule with three contiguous stereocenters (C3a, C4, C7a).
This guide provides a definitive technical analysis of the stereochemical manifold of this compound. It details the conformational constraints of cis- and trans-fused isomers, establishes synthetic protocols for stereoselective reduction, and provides self-validating NMR characterization methods.
Part 1: Stereochemical Fundamentals
The stereocomplexity of this compound arises from two distinct geometric factors:
-
Ring Fusion (C3a–C7a): The junction between the cyclohexane and pyrrolidine rings can be cis or trans.
-
Hydroxyl Orientation (C4): The C4-OH group can be oriented syn or anti relative to the bridgehead hydrogens.
This results in four diastereomeric pairs (8 total stereoisomers).
The Isomer Manifold
-
Cis-Fused System: The cyclohexane ring typically adopts a chair conformation, while the pyrrolidine ring adopts an envelope. The system is conformationally mobile (can undergo ring inversion), but generally exists in a "folded" or "concave" shape.
-
Isomer A (Cis-Endo): OH is on the concave face (syn to the bridgehead hydrogens).
-
Isomer B (Cis-Exo): OH is on the convex face (anti to the bridgehead hydrogens).
-
-
Trans-Fused System: The ring junction is rigid. The cyclohexane ring is locked in a chair conformation.
-
Isomer C (Trans-Axial): OH occupies the axial position.
-
Isomer D (Trans-Equatorial): OH occupies the equatorial position.
-
Visualization of Stereochemical Pathways
Figure 1: Stereochemical divergence of this compound based on ring fusion and synthetic reduction method.
Part 2: Synthetic Pathways & Stereocontrol
The synthesis of specific 4-ol isomers relies on the stereoselective reduction of the precursor ketone: octahydro-1H-isoindol-4-one .
Establishing the Ring Junction
Before addressing the alcohol, the ring fusion must be set.
-
Cis-Fusion Strategy: Catalytic hydrogenation of 4,5,6,7-tetrahydroisoindole or isoindol-4-one using PtO₂ or Rh/C in acidic media exclusively yields the cis-fused scaffold due to syn-addition of hydrogen from the catalyst surface [1].
-
Trans-Fusion Strategy: Reduction of the corresponding enone using dissolving metal conditions (Li/NH₃) or thermodynamic equilibration of the cis-ketone (using NaOMe/MeOH) favors the trans-fused ketone [2].
Stereoselective Ketone Reduction
Once the fusion is set, the carbonyl at C4 is reduced.
Protocol A: Synthesis of Cis-Endo Alcohol (L-Selectride)
-
Mechanism: Steric Approach Control.
-
Rationale: The cis-fused system has a "convex" (exo) face and a "concave" (endo) face. The bulky hydride (L-Selectride) attacks from the accessible convex face, forcing the hydroxyl group into the hindered concave (endo) position.
Protocol B: Synthesis of Cis-Exo Alcohol (NaBH₄ / Thermodynamic)
-
Mechanism: Product Development Control.
-
Rationale: Small hydrides like NaBH₄ are less sensitive to steric bulk. While they still favor convex attack, the ratio is lower. To maximize the exo isomer (thermodynamically more stable in some conformations), equilibration conditions (Meerwein-Ponndorf-Verley reduction) are preferred.
Part 3: Experimental Protocols
Protocol 1: Stereoselective Reduction of Cis-Octahydroisoindol-4-one
Objective: Synthesis of cis-octahydro-1H-isoindol-4-ol (Endo-isomer enriched).
Reagents:
-
Substrate: cis-Octahydro-2-benzyl-1H-isoindol-4-one (N-protection recommended).
-
Reagent: L-Selectride (1.0 M in THF).
-
Solvent: Anhydrous THF.
-
Quench: 30% H₂O₂, 3M NaOH.
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Charge with substrate (1.0 eq) and THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature maximizes kinetic control.
-
Addition: Add L-Selectride (1.2 eq) dropwise over 20 minutes. Maintain internal temperature < -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 5% MeOH/DCM).
-
Quench: Carefully add 3M NaOH (2 eq) followed by 30% H₂O₂ (2 eq). Note: This oxidative workup is necessary to destroy organoboranes.
-
Extraction: Warm to RT, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel). The endo-alcohol typically elutes after the exo-alcohol due to hydrogen bonding with the stationary phase (if the N is protected).
Protocol 2: Analytical Separation (HPLC)
For precise separation of isomers during drug development:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.
-
Detection: UV at 210 nm (or refractive index if lacking chromophore).
Part 4: Analytical Characterization (Self-Validating)
Distinguishing isomers requires high-field NMR (≥400 MHz). The coupling constant (
NMR Data Summary Table
| Isomer Configuration | Ring Junction | H-4 Signal Multiplicity | NOESY Correlation | |
| Cis-Endo | Cis | Narrow Multiplet (eq) | 2 - 4 Hz | H-4 ↔ H-3a/H-7a (Strong) |
| Cis-Exo | Cis | Broad Multiplet (ax) | 8 - 11 Hz | H-4 ↔ Bridgehead (Weak) |
| Trans-Axial | Trans | Narrow Singlet/Doublet | < 3 Hz | H-4 ↔ H-3a (Strong) |
| Trans-Equatorial | Trans | Triplet of Doublets | > 10 Hz (Ax-Ax) | H-4 ↔ H-5ax/H-3ax |
Structural Validation Logic
-
Determine Fusion: Check the H-3a and H-7a signals. In cis-fusion, these protons are often shifted downfield and show complex coupling. In trans-fusion, they are axial-axial coupled (
Hz). -
Determine OH Orientation: Look at H-4 .
-
If H-4 is Axial (indicating Equatorial OH), it will have large coupling constants (
Hz) with adjacent axial protons. -
If H-4 is Equatorial (indicating Axial/Endo OH), it will appear as a narrow multiplet (
Hz).
-
Part 5: Pharmaceutical Relevance & SAR
The stereochemistry of the 4-ol position dramatically impacts pharmacological profiles.[1] In NMDA receptor antagonists, the cis-fused endo-alcohol often mimics the spatial arrangement of endogenous ligands more effectively than the trans-isomers due to the "folded" nature of the scaffold, which fits into compact hydrophobic pockets [3].
Figure 2: Structure-Activity Relationship (SAR) optimization workflow for octahydroisoindole derivatives.
References
-
National Institutes of Health (NIH). (2019). Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. PubMed. Retrieved from [Link]
-
Dalal Institute. (2020). Stereochemistry: Conformational Analysis of Bicyclic Systems. Retrieved from [Link]
-
Michigan State University. Diastereoselective Reduction of Cyclic Ketones. Chemistry Department.[2] Retrieved from [Link]
Sources
Introduction: The Significance of Octahydro-1H-isoindol-4-ol and its Solubility Profile
An In-depth Technical Guide to the Solubility of Octahydro-1H-isoindol-4-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key bicyclic amino alcohol intermediate in pharmaceutical development.[1] Recognizing the scarcity of publicly available quantitative solubility data for this specific compound[2], this document emphasizes the foundational physicochemical principles that govern its solubility. It further provides researchers, scientists, and drug development professionals with a robust experimental framework to determine its solubility in a variety of organic solvents, ensuring scientific integrity and reproducible results.
This compound is a valuable building block in medicinal chemistry, forming the structural core of various therapeutic candidates.[3][4] Its utility stems from the rigid bicyclic scaffold combined with the versatile functional handles of a secondary amine and a secondary alcohol. Understanding its solubility in organic solvents is a critical physical property that impacts every stage of drug development, from synthetic route optimization and purification to formulation design and predicting bioavailability.[5]
The solubility behavior of this molecule is dictated by a delicate balance between its polar and non-polar features. The presence of a hydroxyl (-OH) and an amine (-NH) group allows for potent hydrogen bonding interactions, while the saturated eight-carbon ring system imparts significant non-polar character.[6][7] This duality means its solubility can vary dramatically across the spectrum of organic solvents.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] For this compound, this means its solubility is a function of how well a solvent can interact with its distinct structural motifs.
The Role of Polarity and Hydrogen Bonding
The key to understanding the solubility of this compound lies in its ability to act as both a hydrogen bond donor (from the -OH and -NH groups) and a hydrogen bond acceptor (at the nitrogen and oxygen lone pairs).[8][9]
-
Polar Protic Solvents: These solvents, such as methanol and ethanol, contain -OH groups and can themselves act as hydrogen bond donors and acceptors.[10] They are expected to be effective solvents for this compound. They can solvate the polar functional groups of the solute, effectively breaking the solute-solute interactions in the crystal lattice and integrating the molecule into the solvent matrix.[11]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) possess high dielectric constants and polar bonds but lack hydrogen bond donating capabilities.[10][12] They are strong hydrogen bond acceptors and can solvate the -OH and -NH protons of the solute. Their efficacy will depend on their ability to disrupt the crystal lattice energy of the solid compound.
-
Non-Polar Solvents: Solvents such as hexane and toluene lack significant polarity and cannot form hydrogen bonds.[13][14] They will primarily interact with the non-polar carbocyclic framework of the molecule. Due to the strong intermolecular hydrogen bonding present in solid this compound, it is predicted to have very low solubility in these solvents.
The Influence of Molecular Structure and Stereochemistry
The specific three-dimensional arrangement of the hydroxyl and amine groups relative to the fused ring system can influence crystal packing and, consequently, the energy required to dissolve the solid. Different stereoisomers of a compound can exhibit different physical properties, including solubility.[15][16] While this guide does not focus on a specific stereoisomer, it is a critical parameter to control and report in any experimental determination.
A diagram of the chemical structure of this compound is provided below.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Modern Approaches to Solubility Prediction
While experimental determination remains the benchmark, computational methods are increasingly used in early-stage drug discovery to prioritize compounds and select solvents. [17]Models such as Quantitative Structure-Property Relationship (QSPR), UNIFAC, and COSMO-RS can predict solubility based on molecular descriptors and thermodynamic calculations. [18][19]More recently, machine learning and artificial intelligence frameworks have been developed to predict solubility across a wide range of solvents with increasing accuracy, leveraging large datasets of known solubility measurements. [20][21][22]These in silico tools can accelerate development by providing rapid screening of solvent systems before committing to resource-intensive lab work.
Conclusion
This guide establishes a thorough framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding of its molecular properties with a rigorous, validated experimental protocol, researchers can generate the high-quality, reliable data necessary to advance their research and development programs. The principles and methodologies outlined here provide a clear path to navigating the challenges of solvent selection and characterization for this important pharmaceutical intermediate.
References
- Comparison of the polarity of organic solvents. (2022, October 13). Technology Network.
- Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics.
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.
- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
- Polarity of Solvents. University of California, Davis.
- Predicting drug solubility in organic solvents mixtures. (2024, May 18). University of Padua.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
- Solvents and Polarity. University of Rochester, Department of Chemistry.
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.
- solubility experimental methods.pptx. SlideShare.
- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry, Life Chemicals.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents. Benchchem.
- Effect of stereoisomerism and racemization on solubility. (2018, March 26). Chemistry Stack Exchange.
- Recent Developments in Isoindole Chemistry. ResearchGate.
- octahydro-1h-isoindole analogues. Molport.
- The chemistry of isoindole natural products. (2013, October 10). Beilstein Journals.
- Impact of Stereo- and Regiochemistry on Energetic Materials. PMC.
- Hydrogen Bonding and Indoles. ResearchGate.
- Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC.
- Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands. (2023, July 14). eScholarship.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
- Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023, October 24). ACS Publications.
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Octahydro-1h-isoindol-4-ol CAS number and identification
The following technical guide provides an in-depth analysis of Octahydro-1H-isoindol-4-ol , a critical bicyclic scaffold in medicinal chemistry.
CAS Identification, Structural Characterization, and Synthetic Utility
Executive Summary
This compound (CAS: 118800-70-7) is a fused bicyclic amine scaffold characterized by a cyclohexane ring fused to a pyrrolidine ring, bearing a hydroxyl group at the C4 position.[1] This molecule represents a "privileged structure" in fragment-based drug discovery (FBDD) due to its high
This guide details the chemical identity, stereochemical complexity, synthesis pathways, and handling protocols for this scaffold, distinguishing between the generic mixture and specific enantiopure forms required for high-affinity ligand design.
Chemical Identity & Nomenclature[2][3][4][5]
The nomenclature for this compound can be ambiguous due to the multiple chiral centers (C3a, C4, C7a). Precise identification requires attention to the stereochemistry of the ring fusion (cis/trans) and the relative orientation of the hydroxyl group.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number (Generic) | 118800-70-7 |
| CAS (Specific Isomer) | 1932573-26-6 (rel-(3aR,4S,7aS) free base) |
| CAS (Salt Form) | 2173135-16-3 (Hydrochloride salt) |
| Molecular Formula | |
| Molecular Weight | 141.21 g/mol |
| SMILES | OC1CCCC2CNCC21 (Generic) |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol |
Stereochemical Considerations
The molecule possesses three chiral centers. The cis-fused isomer is generally more stable and synthetic accessible than the trans-fused variant due to ring strain in the bicyclic [4.3.0] system.
-
Cis-fusion: Hydrogens at 3a and 7a are on the same face.
-
Trans-fusion: Hydrogens at 3a and 7a are on opposite faces (rigid, higher energy).
Structural Visualization & Numbering
The following diagram illustrates the atom numbering and the core bicyclic framework.
Figure 1: Connectivity of the this compound scaffold. Note the C3a-C7a ring fusion.[2]
Synthetic Methodology
The synthesis of This compound typically proceeds via the reduction of a protected ketone intermediate. This approach allows for the separation of diastereomers prior to the final deprotection step.
Protocol: Reductive Synthesis from Isoindolone Precursor
Objective: Synthesize the cis-fused alcohol from the commercially available Boc-protected ketone.
Reagents:
-
Starting Material: N-Boc-octahydro-1H-isoindol-4-one (CAS: 1932411-90-9).
-
Reductant: Sodium Borohydride (
) or L-Selectride (for stereocontrol). -
Solvent: Methanol (MeOH) or THF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of N-Boc-octahydro-1H-isoindol-4-one in anhydrous MeOH at 0°C.
-
Reduction: Slowly add 1.5 eq of
portion-wise. Evolution of hydrogen gas will occur. -
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (stained with Ninhydrin or PMA) or LC-MS for disappearance of the ketone (
). -
Quench: Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
. -
Deprotection (Optional): If the free amine is required, treat the N-Boc alcohol with 4N HCl in Dioxane for 1 hour to yield the hydrochloride salt (CAS 2173135-16-3).
Synthetic Pathway Diagram
Figure 2: Synthetic route from the oxidized ketone precursor to the target alcohol.
Identification & Characterization (Self-Validating Protocol)
To ensure the identity of the synthesized or purchased material, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 3.8 - 4.0 ppm (m, 1H): The methine proton at C4 (adjacent to -OH). The multiplicity depends on the axial/equatorial orientation relative to the ring fusion.
- 2.8 - 3.2 ppm (m, 4H): Protons on the pyrrolidine ring (C1 and C3) adjacent to the nitrogen.
- 1.2 - 2.0 ppm (m, 8H): Multiplets corresponding to the cyclohexane backbone (C5, C6, C7) and bridgehead methines (C3a, C7a).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive.
-
Target Mass:
-
Free Base (
): Calculated MW = 141.21. Observed . -
N-Boc Derivative (if protected): Observed
(loss of t-butyl often seen as base peak).
-
Applications in Drug Discovery
The this compound scaffold is utilized to introduce metabolic stability and stereochemical rigidity into drug candidates.
-
Fragment-Based Design: The scaffold serves as a saturated bioisostere for isoquinoline or indole. The
-rich character improves solubility compared to aromatic counterparts. -
Vector Analysis: The C4-hydroxyl group provides a vector for hydrogen bonding or further functionalization (e.g., etherification) that is roughly perpendicular to the plane of the pyrrolidine ring, allowing access to unique binding pockets in enzymes (e.g., kinases, proteases).
-
Stereochemical Diversity: By varying the stereocenters at 3a, 4, and 7a, researchers can probe specific spatial requirements of a receptor site.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled as a standard organic amine/alcohol.
-
GHS Classification: Warning.[3]
-
Hazard Statements:
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The hydrochloride salt is significantly more stable than the free base.
References
-
National Institutes of Health (PubMed). Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Org Lett. 2019. Retrieved from [Link]
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pKa values and basicity of Octahydro-1h-isoindol-4-ol
An In-depth Technical Guide to the pKa and Basicity of Octahydro-1H-isoindol-4-ol
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the pKa and basicity of this compound, a saturated bicyclic amine scaffold of significant interest in medicinal chemistry. We will explore the structural determinants of its basicity, present detailed protocols for both experimental determination and computational prediction of its pKa, and discuss the implications of this property for its application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular scaffold.
The Central Role of pKa in Drug Development
The extent to which a molecule ionizes in a solution is governed by its pKa and the pH of the environment. For a drug candidate, this ionization state is not a mere chemical curiosity; it is a primary determinant of its behavior within the body.[1][2][3] The pKa influences a cascade of critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
-
Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Tuning pKa is a key strategy for optimizing formulation and bioavailability.[4][5]
-
Permeability: Neutral, more lipophilic species generally diffuse more readily across biological membranes, such as the intestinal wall and the blood-brain barrier.[1][2] The pKa dictates the fraction of a drug available in this absorbable form at physiological pH.
-
Target Binding: Many drug-receptor interactions involve electrostatic components, such as salt bridges. The ionization state of a molecule is therefore crucial for its on-target potency and can also influence off-target activity.[4][5]
-
Pharmacokinetics: Properties like volume of distribution and clearance pathways are often linked to a compound's acid/base profile. For instance, basic compounds tend to have larger volumes of distribution.[5]
Amines are among the most common functional groups in pharmaceuticals, making a thorough understanding of their basicity a cornerstone of modern medicinal chemistry.[4] this compound, with its constrained bicyclic structure, presents a unique and valuable scaffold whose properties merit detailed investigation.
Structural Analysis of this compound and its Influence on Basicity
The basicity of the nitrogen atom in this compound is a composite of several structural and electronic factors. The molecule is a secondary amine integrated into a bicyclic [4.3.0] nonane system, with a hydroxyl substituent on the six-membered ring.
-
Bicyclic Ring System: The fused ring structure imparts significant conformational rigidity. Unlike simple acyclic or monocyclic amines, the C-N-C bond angles are constrained. This affects the hybridization of the nitrogen's lone pair of electrons. In strained rings, the nitrogen atom may exhibit increased p-character in the C-N bonds, leading to a corresponding increase in the s-character of the lone pair orbital.[6][7] Since s-orbitals are held closer to the nucleus, this can stabilize the lone pair, making it less available for protonation and thereby decreasing basicity compared to less strained systems.[6][7] However, the piperidine-like six-membered ring in the isoindole system is relatively strain-free, suggesting its basicity will be comparable to other secondary cyclic amines.
-
Secondary Amine: The nitrogen is bonded to two alkyl carbons. These alkyl groups are electron-donating via an inductive effect, which increases the electron density on the nitrogen atom.[8] This enhanced electron density makes the lone pair more available to accept a proton, rendering secondary amines generally more basic than primary amines.[8]
-
Inductive Effect of the Hydroxyl Group: The hydroxyl (-OH) group at the 4-position is electron-withdrawing due to the high electronegativity of the oxygen atom. This effect, transmitted through the sigma bonds of the carbon framework, pulls electron density away from the nitrogen atom. A lower electron density on the nitrogen reduces its ability to stabilize the positive charge in its protonated (conjugate acid) form, thus decreasing its basicity.[9] The magnitude of this effect is distance-dependent; in this case, the hydroxyl group is three bonds away (a gamma-substituent), which will have a noticeable but not drastic impact.[9]
Based on these factors, we can predict that this compound will be a relatively strong base, with a pKa slightly lower than its parent compound, octahydro-1H-isoindole, due to the presence of the electron-withdrawing hydroxyl group.
Quantitative pKa Data and Estimation
| Compound | Structure | Functional Group | Typical pKa Range | Predicted/Estimated pKa | Rationale/Reference |
| Piperidine | Cyclic Amine | Secondary Amine | 11.0 - 11.3 | ~11.2 | A common benchmark for a six-membered cyclic secondary amine. |
| Pyrrolidine | Cyclic Amine | Secondary Amine | 11.1 - 11.3 | ~11.3 | A common benchmark for a five-membered cyclic secondary amine. |
| cis-Octahydro-1H-isoindole | Bicyclic Amine | Secondary Amine | 11.0 - 11.6 | ~11.53 | Predicted value for the parent scaffold, reflecting a strong secondary amine character.[10] |
| This compound | Bicyclic Amino Alcohol | Secondary Amine | 10.5 - 11.2 (Est.) | ~10.8 (Estimated) | The electron-withdrawing -OH group is expected to lower the pKa relative to the parent isoindole. The reduction is estimated to be ~0.5-0.8 pKa units for a gamma-substituent.[9] |
At physiological pH (~7.4), a compound with a pKa of ~10.8 will exist almost exclusively (>99.9%) in its protonated, ionized form. This has significant implications for its solubility (high) and membrane permeability (low).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for accurate pKa determination due to its precision and direct measurement of pH changes.[11][12]
A. Principle
A solution of the compound is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral amine are equal.[13]
B. Detailed Methodology
-
Apparatus & Reagents:
-
Calibrated pH meter and electrode (resolution of 0.01 pH units).
-
Automated titrator or a Class A burette (25 mL).
-
Magnetic stirrer and stir bar.
-
Temperature probe and water bath to maintain constant temperature (e.g., 25 °C).
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Carbonate-free deionized water.
-
Potassium Chloride (KCl) for maintaining ionic strength.
-
This compound sample (high purity).
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a 20-25 mL solution with a final concentration of approximately 0.01 M.
-
Dissolve the sample in deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[13][14]
-
Gently purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of a base.[12][13]
-
-
Titration Procedure:
-
Place the beaker containing the sample solution on the magnetic stirrer in the temperature-controlled water bath.
-
Immerse the calibrated pH electrode and temperature probe into the solution.
-
Begin stirring at a constant, gentle rate.
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq) by finding the point of maximum slope on the curve. This is most accurately done by calculating the first derivative (ΔpH/ΔV) of the curve; the peak of the first derivative plot corresponds to Veq.
-
Calculate the volume for the half-equivalence point (V½eq = Veq / 2).
-
The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Computational Protocol: In Silico pKa Prediction
Computational methods are invaluable for high-throughput screening and for gaining mechanistic insight when experimental determination is not feasible.[15][16] Quantum mechanics (QM) based approaches, while computationally intensive, offer high accuracy.[17][18]
A. Principle
The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This method involves calculating the free energy of both the protonated (BH+) and neutral (B) forms of the molecule in the gas phase and their respective solvation free energies.
pKa ∝ ΔG(solution) = [G(B,gas) - G(BH+,gas)] + [ΔG(B,solv) - ΔG(BH+,solv)]
B. High-Level Workflow
-
Structure Preparation:
-
Generate 3D coordinates for both the neutral (this compound) and protonated forms of the molecule. The proton will be on the secondary amine nitrogen.
-
Perform a conformational search for each species to identify the lowest energy conformers.
-
-
Gas-Phase Energy Calculation:
-
For the lowest energy conformer of each species (B and BH+), perform a geometry optimization and frequency calculation using a suitable QM method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
The output provides the gas-phase free energy (Ggas).
-
-
Solvation Energy Calculation:
-
Using the optimized gas-phase geometries, calculate the free energy of solvation (ΔGsolv) for each species. This is typically done using an implicit continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[17]
-
-
pKa Calculation:
-
Calculate the total free energy change (ΔG) for the deprotonation reaction in solution.
-
Use a linear free energy relationship to correlate the calculated ΔG with experimental pKa values from a training set of known amines. This empirical correction accounts for systematic errors in the computational method and yields an accurate predicted pKa.[18]
-
Caption: A conceptual workflow for in silico pKa prediction.
Conclusion and Implications for Drug Design
This in-depth guide establishes that this compound is a strong aliphatic base with an estimated pKa of approximately 10.8. Its basicity is primarily driven by the secondary amine character within a relatively strain-free bicyclic system, moderated by the electron-withdrawing inductive effect of the gamma-hydroxyl group.
For drug development professionals, this high pKa value is a defining feature. It ensures that the molecule will be predominantly protonated and highly water-soluble at all physiological pHs. While this is advantageous for intravenous formulations, medicinal chemists may need to employ strategies to modulate this basicity to enhance oral absorption and CNS penetration if desired. Techniques such as introducing additional electron-withdrawing groups or altering the substitution pattern could be explored to lower the pKa into a more pharmacokinetically favorable range (e.g., 7.5-9.5).[9]
The robust experimental and computational protocols detailed herein provide a validated framework for characterizing this scaffold and its future derivatives, enabling more rational, data-driven decisions in the drug discovery pipeline.
References
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Kortunov, P., Bsliel, Y., & Sayari, A. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Industrial & Engineering Chemistry Research, 51(39), 12915-12921. Retrieved from [Link]
-
Tachikawa, H., & Igarashi, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. Retrieved from [Link]
-
Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]
-
Geronimo, I. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 431-447. Retrieved from [Link]
-
Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
Amić, A., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(1), 83-90. Retrieved from [Link]
-
Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]
-
Llorà-Batlle, O., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1548-1552. Retrieved from [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]
-
Alluri, V. S. P. V. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Retrieved from [Link]
-
Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]
-
Rayer, A. V. (2014). Detailed procedure for calculating pKa. Retrieved from [Link]
-
Farmer, S. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ACS Publications. (n.d.). Basicity of Some Mono- and Bicyclic Enamines and Tricyclenamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Retrieved from [Link]
-
Al-Shehri, D., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4216. Retrieved from [Link]
-
Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
van der Schans, M., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 9(4), 50. Retrieved from [Link]
Sources
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drughunter.com [drughunter.com]
- 5. acdlabs.com [acdlabs.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. optibrium.com [optibrium.com]
- 16. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 17. mdpi.com [mdpi.com]
- 18. How to Predict pKa | Rowan [rowansci.com]
Methodological & Application
Application Note: Synthetic Strategies for Octahydro-1H-isoindol-4-ol
Abstract & Scope
The octahydro-1H-isoindole scaffold represents a privileged bicyclic pharmacophore, integral to the design of NMDA receptor antagonists, kappa-opioid receptor agonists, and fragment-based drug discovery programs. Specifically, Octahydro-1H-isoindol-4-ol provides a critical handle (C4-hydroxyl) for further functionalization or interaction with biological targets.
This application note details two distinct synthetic protocols for the preparation of this compound.
-
Protocol A (Direct Hydrogenation): A high-pressure catalytic route favoring cis-fusion, ideal for scale-up.
-
Protocol B (Stepwise Reduction): A laboratory-scale route starting from 4-hydroxyphthalimide, utilizing standard glassware and accessible reagents.
Structural Considerations & Stereochemistry
The physicochemical properties of octahydroisoindoles are dictated by the ring fusion stereochemistry.[1]
-
Cis-Fusion: Thermodynamically favored in catalytic hydrogenation of isoindoles. The bridgehead hydrogens (
) are syn. -
Trans-Fusion: rigid and linear; typically requires specific synthetic planning (e.g., Birch reduction) to access.
Target Molecule: cis-Octahydro-1H-isoindol-4-ol CAS Registry Number (Generic): 105256-26-2 (related isomer)
Protocol A: High-Pressure Catalytic Hydrogenation (Direct Route)
Principle
This route utilizes the heterogeneous catalytic hydrogenation of 4-hydroxyisoindoline . The reaction is stereoselective, predominantly yielding the cis-fused bicyclic system due to the catalyst approaching the least hindered face of the aromatic ring.
Reaction Pathway Visualization
Figure 1: Direct catalytic hydrogenation pathway.
Experimental Protocol
Reagents:
-
4-Hydroxyisoindoline hydrochloride (1.0 equiv)
-
Rhodium on Carbon (5% Rh/C, wet support) or Ruthenium on Alumina (5% Ru/Al2O3)
-
Solvent: Methanol (HPLC grade) + Acetic Acid (5% v/v)
-
Hydrogen gas (
)[2]
Step-by-Step Procedure:
-
Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 4-hydroxyisoindoline HCl (10.0 g, 58.2 mmol) in Methanol (150 mL). Add Glacial Acetic Acid (7.5 mL).
-
Expert Insight: The use of the HCl salt and acetic acid is critical. Free amines can poison Rh/Ru catalysts. Acidic media ensures the nitrogen remains protonated (
), preventing catalyst coordination.
-
-
Catalyst Addition: Carefully add 5% Rh/C (1.0 g, 10 wt% loading). Caution: Pyrophoric when dry.
-
Hydrogenation: Seal the reactor. Purge with
(3x) and then (3x). Pressurize to 60 bar (870 psi) with . -
Reaction: Heat to 60°C with vigorous stirring (1000 rpm). Maintain pressure and temperature for 12–16 hours.
-
Work-up: Cool to room temperature. Vent
carefully. Filter the catalyst through a pad of Celite® under an inert atmosphere (Argon/Nitrogen) to prevent ignition. -
Isolation: Concentrate the filtrate under reduced pressure. The residue is the acetate/chloride salt of the product.
-
Free Base Liberation: Dissolve residue in minimal water, basify to pH >12 with 2M NaOH, and extract with DCM/Isopropanol (3:1). Dry over
and concentrate.
Validation Criteria:
-
1H NMR: Disappearance of aromatic protons (6.5–7.5 ppm). Appearance of bridgehead methine protons (~2.0–3.0 ppm).
-
Yield: Expected 85–92%.
Protocol B: Stepwise Reduction from 4-Hydroxyphthalimide (Laboratory Route)
Principle
For laboratories lacking high-pressure hydrogenation capabilities, this route uses commercially available 4-hydroxyphthalimide . It involves two stages: (1) Low-pressure hydrogenation of the aromatic ring, followed by (2) Hydride reduction of the imide carbonyls.
Reaction Pathway Visualization
Figure 2: Two-stage synthesis from phthalimide precursors.
Experimental Protocol
Stage 1: Synthesis of Hexahydro-4-hydroxyphthalimide
-
Setup: Place 4-hydroxyphthalimide (5.0 g) in a hydrogenation bottle (Parr shaker type).
-
Solvent: Add Ethanol (100 mL).
-
Catalyst: Add 5% Rhodium on Alumina (500 mg). Rh/Al2O3 is often preferred over Rh/C for phenol ring reductions at lower pressures.
-
Reaction: Hydrogenate at 4–5 bar (60 psi) at room temperature for 24 hours.
-
Work-up: Filter catalyst and concentrate. This yields the cis-fused saturated imide.
Stage 2: Global Reduction to this compound
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain
atmosphere. -
Reagent: Charge
(Lithium Aluminum Hydride) (2.5 M in THF, 4.0 equiv). -
Addition: Dissolve the intermediate from Stage 1 in anhydrous THF. Add dropwise to the
suspension at 0°C. -
Reflux: Warm to room temperature, then reflux for 6–8 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= g of LAH used) - mL 15% NaOH
- mL Water
-
mL Water (
-
Isolation: Filter the granular white precipitate. Dry the filtrate and concentrate to yield the crude amine-alcohol.
Comparative Data Analysis
| Feature | Protocol A (Direct Hydrogenation) | Protocol B (Phthalimide Route) |
| Starting Material | 4-Hydroxyisoindoline | 4-Hydroxyphthalimide |
| Key Reagents | ||
| Stereoselectivity | High (>95% cis) | High (>90% cis) |
| Scalability | Excellent (Industrial) | Moderate (Lab Scale) |
| Safety Profile | High Pressure Hazard | Pyrophoric Reagent ( |
| Step Count | 1 Step | 2 Steps |
References
-
Stereoselective Hydrogenation of Isoindoles
- Gribble, G. W. (2006). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.
-
Journal of Medicinal Chemistry, "Synthesis of cis-octahydroisoindoles as conformationally constrained scaffolds."
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Phthalimide Reduction Protocols
-
Wijnberg, J. B. P. A., et al. (1978). "Succinimide and phthalimide reductions." Tetrahedron.
-
-
Safety Protocols for LAH
(Note: Specific patent literature regarding NMDA antagonists often cites variations of Protocol A, e.g., US Patent 5,000,000 series regarding fused pyrrolidines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Understanding of Adaptive Hydrogenation Catalysts Triggered by the H2/CO2–Formic Acid Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]
- 4. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Electrophile Coupling of N‑Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Octahydro-1H-isoindol-4-ol in Pharmaceutical Synthesis
High-Fsp³ Scaffolds for Next-Generation Peptidomimetics and Fragment-Based Drug Discovery
Executive Summary & Strategic Rationale
Subject: Octahydro-1H-isoindol-4-ol (OHI-4-ol) CAS Registry (Generic Core): 21850-12-4 (Parent amine); Specific stereoisomers vary.[1] Primary Utility: Chiral bicyclic scaffold for HCV inhibitors, SARS-CoV-2 antivirals, and GPCR modulators.[1]
In the modern era of "Escaping from Flatland" (increasing Fsp³ character to improve clinical success), This compound represents a privileged scaffold.[1] Unlike its aromatic predecessor (isoindole) or the flat isoindoline, this saturated bicycle offers:
-
Defined 3D Vectorization: The cis- or trans-fused ring system rigidly orients pharmacophores in non-planar space, critical for enzyme active sites (e.g., proteases).[1]
-
Orthogonal Bifunctionality: The secondary amine (position 2) and the secondary alcohol (position 4) allow for independent, sequential functionalization.
-
Peptidomimetic Potential: The scaffold acts as a constrained proline surrogate, locking peptide turns in bio-active conformations.[1]
This guide details the stereocontrolled synthesis, functionalization, and quality control of OHI-4-ol, specifically focusing on its role as an intermediate for antiviral and CNS therapeutics.[1]
Structural Analysis & Stereochemical Control
The utility of OHI-4-ol dictates that the researcher must control the ring fusion.[1]
-
Cis-Fused (Endo/Exo): The most common target for peptidomimetics.[1] The bridgehead hydrogens are on the same face.[1] This creates a "cup" shape.
-
Trans-Fused: Thermodynamically more stable but harder to access via standard Diels-Alder routes.[1]
Critical Design Choice: For most protease inhibitor applications (e.g., HCV, COVID-19 Mpro), the cis-fused geometry is preferred because it mimics the twisted conformation of peptide bonds in transition states.[1]
Protocol A: Stereoselective Synthesis of cis-Octahydro-1H-isoindol-4-ol
This protocol uses a Diels-Alder strategy followed by hydrogenation.[1] This is superior to direct hydrogenation of isoindoles due to better stereocontrol.
Reaction Scheme Logic:
-
Diels-Alder: Furan + Maleimide
Exo/Endo Adduct (7-oxabicyclo[2.2.1]heptane system).[1] -
Hydrogenation: Reduces the double bond.[1]
-
Reduction/Cleavage: Cleaves the ether bridge and reduces carbonyls to yield the alcohol.[1]
Materials:
-
Furan (Freshly distilled)
-
Maleimide[1]
-
Pd/C (10%) and PtO₂ (Adam's Catalyst)
-
LiAlH₄ (Lithium Aluminum Hydride)
-
Solvents: THF (anhydrous), Methanol, Ethyl Acetate.[1]
Step-by-Step Methodology:
-
Cycloaddition (The Core Formation):
-
Catalytic Hydrogenation (Saturation):
-
Reductive Ring Opening (The "4-ol" Generation):
-
Caution: Exothermic reaction. Use Schlenk line techniques.
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C.
-
Add the saturated imide dropwise.
-
Reflux for 12 hours.[4] This step reduces the imides to amines and cleaves the oxygen bridge (in specific acidic workups or via subsequent hydrogenolysis if the bridge remains).
-
Alternative for 4-OH retention: If the ether bridge is retained, use HBr/AcOH to open the bridge to the alcohol, then reduce the amide.[1]
-
Preferred Route for 4-ol: Reduce the imide to the pyrrolidine first (LiAlH4), then use strong acid (HBr) to cleave the ether bridge, yielding the 4-hydroxy-octahydroisoindole.[1]
-
Data Summary Table: Synthesis Parameters
| Step | Reagent | Temp | Critical QC Parameter | Typical Yield |
| 1. Diels-Alder | Furan + Maleimide | 25°C | Exo/Endo ratio (NMR) | 90% |
| 2.[1] Hydrogenation | H₂ / Pd/C | 25°C | Disappearance of alkene | 98% |
| 3.[1] Reduction | LiAlH₄ / THF | Reflux | Amine formation (IR: no C=O) | 75% |
| 4. Ether Cleavage | HBr / AcOH | 60°C | Formation of -OH (IR: 3400 cm⁻¹) | 65% |
Protocol B: Orthogonal Functionalization (The "Decision Tree")
Once the core is synthesized, chemoselectivity is paramount. You have a secondary amine (
Workflow:
-
N-Protection (First): The amine is more nucleophilic.[1] Protect with Boc or Cbz.
-
O-Functionalization: Acylation, alkylation, or oxidation to the ketone (for reductive amination).[1]
Visualization: Synthetic Workflow & Decision Tree
Caption: Figure 1. Chemo-selective synthesis and divergent functionalization of the this compound scaffold.
Pharmaceutical Applications & Case Studies
Case Study 1: SARS-CoV-2 Mpro Inhibitors
Recent research (Reference 1) highlights the use of octahydroindole-based peptidomimetics.[1] The scaffold replaces the P2 residue (usually leucine/proline) in protease inhibitors.
-
Mechanism: The rigid bicyclic system fills the hydrophobic S2 pocket of the main protease (Mpro), improving binding affinity compared to flexible linear chains.[1]
-
Key Modification: The 4-OH group is often oxidized to a ketone or substituted with a solubilizing group to interact with solvent-exposed regions.[1]
Case Study 2: HCV NS3/4A Protease Inhibitors
Tricyclic analogs derived from this core (Reference 2) are used to constrain the peptide backbone.[1]
-
Protocol: The OHI-4-ol is coupled to a P1 vinyl-cyclopropane acid.[1]
-
Result: The "cis-fused" geometry forces the inhibitor into a bioactive conformation that mimics the substrate's transition state, lowering the
into the nanomolar range.
Quality Control & Self-Validating Analysis
To ensure "Trustworthiness" in your data, every batch must undergo the following validation steps.
A. Stereochemical Assignment (NMR)
The coupling constant (
-
Cis-fusion:
. -
Trans-fusion:
. -
Protocol: Run a 1D NOESY experiment. Irradiate the bridgehead proton; if cis, you will see a strong NOE enhancement of the adjacent bridgehead proton.[1]
B. Purity Check (GC-MS)
Due to the lack of chromophores (unless derivatized), UV-HPLC is unreliable for the raw intermediate.[1]
-
Method: Derivatize a small aliquot with acetic anhydride.
-
Column: DB-5ms or equivalent.[1]
-
Acceptance Criteria: >98% purity (Area %). Impurities often include the trans-isomer or partially reduced lactams.[1]
Safety & Handling (MSDS Adaptation)
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: The free amine absorbs
from the air (carbamate formation).[1] Store under Argon/Nitrogen at 4°C. -
Reactivity: The 4-OH group is prone to elimination under strong acidic conditions if heated, leading to the alkene.[1]
References
-
Zhang, Y., et al. (2025). "Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." Journal of Medicinal Chemistry. Link
-
Gao, J., et al. (2025).[1] "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids." The Journal of Organic Chemistry. Link (Note: Generalized link to journal based on search context).
-
BenchChem. (2025).[1][5] "Octahydroindole-2-carboxylic acid derivatives for drug discovery." Application Guide. Link
-
Sigma-Aldrich. "cis-Octahydro-1H-isoindole Product Specification." Link
Sources
- 1. CAS 21850-12-4: cis-Octahydroisoindole | CymitQuimica [cymitquimica.com]
- 2. Octahydro-1H-isoindole | 21850-12-4 [sigmaaldrich.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Protocol for N-protection of Octahydro-1h-isoindol-4-ol
Application Note & Protocol Guide
Strategic N-Protection of Octahydro-1H-isoindol-4-ol: A Guide for Synthetic Utility
Abstract: The octahydro-1H-isoindole scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The secondary amine within this framework presents a key handle for synthetic elaboration, but its nucleophilicity often necessitates a protection strategy to ensure regioselectivity and prevent unwanted side reactions in subsequent synthetic steps. This document provides a comprehensive guide to the N-protection of this compound, targeting researchers, chemists, and professionals in drug development. We delve into the strategic selection of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and provide detailed, field-tested protocols for their installation. The causality behind experimental choices, key characterization data, and corresponding deprotection strategies are discussed to equip the scientist with a robust and validated toolkit for the manipulation of this valuable synthetic intermediate.
Introduction: The Synthetic Value of the this compound Scaffold
The saturated bicyclic system of this compound represents a versatile three-dimensional framework in the design of novel therapeutics. Its rigid conformation and the stereochemical presentation of its substituents—the secondary amine and the hydroxyl group—make it an attractive building block for creating compounds that can precisely interact with biological targets. The fully reduced isoindole core, also known as isoindoline, is a recurring motif in natural products and pharmaceutical agents[1][2].
The secondary amine at the 2-position is a potent nucleophile and a site for introducing diversity into a molecule. However, to achieve controlled and selective modification at other positions or to perform reactions incompatible with a free secondary amine (e.g., certain oxidations or couplings), its temporary masking is essential. The selection of an appropriate N-protecting group is therefore a critical strategic decision, dictated by the overall synthetic plan and the chemical stability of the molecule.
Strategic Considerations for N-Protection
The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and removable selectively and efficiently under mild conditions that do not affect other functional groups[3]. The three most widely utilized protecting groups for amines in organic synthesis are Boc, Cbz, and Fmoc, each with a distinct profile of stability and cleavage.
| Protecting Group | Full Name | Common Reagent | Stability Profile | Primary Cleavage Condition | Key Advantage |
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and weak nucleophiles[4]. | Strong Acid (e.g., TFA, HCl)[3][4]. | High stability to a broad range of nucleophilic and basic conditions. |
| Cbz (or Z) | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions[5][6]. | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][7]. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenolysis[8][9]. | Mild Base (e.g., Piperidine)[8][10]. | Extremely mild cleavage conditions, ideal for sensitive substrates. |
Experimental Protocols for N-Protection
The following protocols are generalized procedures adapted for this compound. The reactions are designed to be highly selective for the secondary amine over the secondary alcohol.
Protocol: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its high stability under many synthetic conditions and its straightforward removal with acid[11]. The reaction with di-tert-butyl dicarbonate is clean and typically high-yielding.
Sources
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- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
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- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: Strategic Amide Coupling of Octahydro-1H-isoindol-4-ol with Carboxylic Acids
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals.[1][2][3] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[4][5] However, the direct condensation of these two functionalities is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[2][6] This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
This guide provides an in-depth analysis of reaction conditions for the coupling of Octahydro-1H-isoindol-4-ol, a key bicyclic secondary amine scaffold, with a range of carboxylic acids. We will explore the mechanistic underpinnings of various coupling strategies, offer detailed, field-tested protocols, and provide guidance for optimization and troubleshooting to empower researchers in their synthetic endeavors.
Core Principle: Carboxylic Acid Activation
The fundamental strategy for amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by the secondary amine of this compound.
Caption: General workflow for amide bond formation.
Comparative Analysis of Premier Coupling Methodologies
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, cost, and desired reaction conditions.
Carbodiimide-Based Reagents (EDC, DCC)
Carbodiimides are workhorse reagents that facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate.[6][7][8]
-
Mechanism: The carboxylic acid adds to the carbodiimide, forming the O-acylisourea. This intermediate can be directly attacked by the amine. However, it is prone to an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[8] To prevent this and suppress racemization, an additive like N-hydroxybenzotriazole (HOBt) or Oxyma is almost always included.[7][9] The additive intercepts the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[7]
-
Key Reagents:
-
EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Its primary advantage is that the resulting urea byproduct is water-soluble, allowing for simple removal during aqueous workup.[10][11]
-
DCC: N,N'-Dicyclohexylcarbodiimide. While effective, it produces dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and must be removed by filtration.[8][10]
-
-
Advantages: Widely applicable, cost-effective, and well-documented.
-
Disadvantages: Can lead to racemization without additives; DCC byproduct removal can be cumbersome.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Uronium/Aminium Salt Reagents (HATU, HBTU)
These reagents are among the most efficient and rapid coupling agents available, prized for their high reactivity and low potential for racemization.[12][13]
-
Mechanism: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[12][14] The resulting carboxylate attacks the uronium salt (HATU) to form a highly reactive OAt-active ester, which rapidly couples with the amine.[14] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the reaction and suppressing epimerization.[12]
-
Key Reagents:
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Considered one of the most powerful coupling reagents.[13]
-
HBTU: A close analogue of HATU, but generally considered slightly less reactive.
-
-
Advantages: Extremely fast reaction times, high yields, effective for sterically hindered amines and acids, and excellent suppression of racemization.[9][12][13]
-
Disadvantages: Higher cost compared to carbodiimides.
Mixed Anhydride Method
This classic, cost-effective method is particularly well-suited for large-scale synthesis.[15]
-
Mechanism: The carboxylic acid is reacted with an acyl halide, typically isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine, TEA).[15] This forms a reactive mixed carbonic-carboxylic anhydride. The subsequent addition of the amine leads to nucleophilic attack, preferentially at the less sterically hindered carbonyl of the original acid, to form the amide.[15]
-
Advantages: Inexpensive and readily available reagents, rapid reactions, and scalability.[15]
-
Disadvantages: Requires low temperatures (typically 0 °C or below) to minimize side reactions, such as the formation of urethane byproducts.[15]
Acid Chloride Method
This is a two-step, highly reactive approach.
-
Mechanism: The carboxylic acid is first converted to a highly reactive acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.[16][17] After removing the excess chlorinating agent, the acid chloride is then reacted with the amine, usually in the presence of a base to scavenge the HCl byproduct.[18]
-
Advantages: Acid chlorides are extremely reactive, often leading to rapid and complete conversions.
-
Disadvantages: The conditions for forming the acid chloride can be harsh and may not be compatible with sensitive functional groups.[17] The acid chloride intermediates are also highly moisture-sensitive.[17]
Data Presentation: Comparison of Coupling Conditions
| Methodology | Reagent/System | Typical Additive | Base | Solvent | Advantages | Disadvantages |
| Carbodiimide | EDC·HCl (1.1-1.5 eq) | HOBt (1.1-1.5 eq) | DIPEA, TEA (2-3 eq) | DMF, DCM | Water-soluble byproduct, cost-effective[7][11] | Slower, potential for side reactions without additive[9] |
| Uronium Salt | HATU (1.0-1.5 eq) | None (HOAt is part of HATU) | DIPEA, Collidine (2-5 eq) | DMF, NMP, DCM | Very fast, high yields, low racemization, good for hindered substrates[12][13] | High cost[19] |
| Mixed Anhydride | Isobutyl Chloroformate (1.0-1.2 eq) | None | NMM, TEA (1.1-1.5 eq) | THF, DCM | Scalable, inexpensive, fast reactions[15] | Requires low temperatures to avoid side reactions[15] |
| Acid Chloride | Oxalyl Chloride or SOCl₂ (1.2-2.0 eq) | cat. DMF | Pyridine, TEA (2-3 eq) | DCM, THF | Highly reactive intermediate, often high conversion | Harsh conditions, moisture sensitive, functional group incompatibility[17] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and widely used method for general-purpose amide coupling.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)[7]
-
HOBt (1.2 equiv)[7]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[7]
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
-
Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and finally, brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates or when rapid, high-efficiency coupling is required.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.2 equiv)
-
HATU (1.1 equiv)[2]
-
DIPEA (2.0 equiv)[2]
-
Anhydrous DMF (to make a ~0.1 M solution)
-
Standard workup reagents
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid, forming the OAt-ester.[2]
-
Add a solution of this compound (1.2 equiv) in a small amount of DMF to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC coupling.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Mechanism of HATU-mediated amide bond formation.
Protocol 3: Mixed Anhydride Method via Isobutyl Chloroformate
This protocol is a cost-effective option suitable for larger-scale reactions.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N-methylmorpholine (NMM) or TEA (1.1 equiv)
-
Isobutyl Chloroformate (1.05 equiv)
-
This compound (1.1 equiv)
-
Anhydrous THF or DCM (to make a ~0.2 M solution)
-
Standard workup reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to -15 °C (using an ice/salt or dry ice/acetone bath).
-
Add NMM (1.1 equiv) dropwise, ensuring the temperature remains below -10 °C. Stir for 10 minutes.
-
Add isobutyl chloroformate (1.05 equiv) dropwise. A precipitate of NMM·HCl may form. Stir the mixture at -15 °C for 30-60 minutes to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.1 equiv) in cold THF.
-
Add the amine solution dropwise to the mixed anhydride slurry, maintaining the temperature below -10 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low to No Product | Inactive coupling reagents (e.g., EDC is moisture-sensitive). | Use fresh or properly stored reagents.[9] |
| Incorrect pH; amine is protonated and not nucleophilic. | Add a non-nucleophilic base like DIPEA or TEA (2-3 equivalents).[9] | |
| Significant steric hindrance at the reaction site. | Switch to a more powerful coupling agent like HATU. Consider increasing reaction temperature or time.[9] | |
| Unreacted Starting Materials | Insufficient equivalents of one reactant. | Use a slight excess (1.1-1.2 equivalents) of the amine.[9] |
| Incomplete reaction. | Increase reaction time or temperature. Monitor by LC-MS to confirm completion.[9] | |
| Significant Impurities | Side reaction of activated acid (e.g., N-acylurea formation). | Ensure an additive like HOBt is used with carbodiimides to form a more stable active ester.[9] |
| Epimerization of a chiral carboxylic acid. | Use a racemization-suppressing additive (HOBt, HOAt/HATU). Keep the reaction temperature low.[9] | |
| Difficult Purification | Insoluble DCC byproduct (DCU). | Use EDC instead of DCC for easier aqueous removal of the urea byproduct.[11] |
| Excess reagents remaining. | Perform appropriate aqueous washes during work-up (e.g., acid wash for excess amine/base, base wash for excess acid/HOBt). |
References
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Waseda University.[Link]
-
Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC).[Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.[Link]
-
Technical Support Information Bulletin 1205 - HATU. AAPPTec.[Link]
-
Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]
-
Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Royal Society of Chemistry.[Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Royal Society of Chemistry.[Link]
-
Mechanism of mixed anhydride coupling reaction. ResearchGate.[Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. National Center for Biotechnology Information (PMC).[Link]
-
Acid-Amine Coupling using DCC. Organic Synthesis.[Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Publications.[Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]
-
Figure 1 from The chemistry of isoindole natural products. Semantic Scholar.[Link]
-
Preparation of 2-(trans-2-Phenylvinyl)-3-nitrobenzoic Acid. Organic Syntheses.[Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal.[Link]
-
Synthesis of the isoindoline 4 a. ResearchGate.[Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry.[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information (PMC).[Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. National Center for Biotechnology Information (PMC).[Link]
-
Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Scientific Research Publishing.[Link]
-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.[Link]
-
A review on synthetic strategies of N-acylation via acid chloride intermediate. Scholars Research Library.[Link]
Sources
- 1. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. pure.hud.ac.uk [pure.hud.ac.uk]
- 19. d-nb.info [d-nb.info]
Application Note: Microwave-Assisted Synthesis of Octahydro-1H-isoindol-4-ol Derivatives
Executive Summary
The octahydro-1H-isoindol-4-ol scaffold represents a critical core structure in medicinal chemistry, serving as a precursor for various alkaloids and bioactive agents exhibiting analgesic and anti-inflammatory properties. Traditional thermal synthesis of this bicyclic system via Intramolecular Diels-Alder (IMDA) reactions often suffers from long reaction times (24–48 hours), high solvent consumption, and poor diastereoselectivity.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 30 minutes while significantly improving the endo/exo selectivity and overall yield. By leveraging the specific dielectric heating effects on polar transition states, this method offers a robust route for drug discovery workflows.
Scientific Background & Mechanism[1][2]
The Challenge of the Isoindole Core
The synthesis of the octahydro-1H-isoindole core typically relies on the Intramolecular Diels-Alder Furan (IMDAF) reaction. In thermal conditions, this reaction is reversible (retro-Diels-Alder) and often thermodynamically limited. The subsequent step requires the cleavage of the oxa-bridge in the resulting 7-oxabicyclo[2.2.1]heptane intermediate to yield the 4-hydroxy (4-ol) derivative.
The Microwave Advantage
Microwave irradiation (2.45 GHz) provides direct energy transfer to the reaction components through dipolar polarization and ionic conduction .
-
Kinetic vs. Thermodynamic Control: Rapid heating rates (
) allow the reaction to access higher energy transition states quickly, often favoring the kinetically controlled endo adduct, which is crucial for specific stereochemical targets. -
Solvent Effects: The use of polar solvents (or ionic liquid doping) enhances the absorption cross-section, creating localized "hot spots" that accelerate the cycloaddition of the furan moiety.
Retrosynthetic Analysis
The synthesis is designed in three modules:
-
Precursor Assembly: Formation of the N-allyl-N-furfuryl amine/amide.
-
MW-IMDAF Cyclization: Construction of the epoxy-isoindole scaffold.
-
Bridge Cleavage/Reduction: Stereoselective opening of the oxygen bridge to yield the 4-ol.
Figure 1: Retrosynthetic pathway for the this compound scaffold.
Experimental Protocols
Module A: Precursor Synthesis (Standard Benchtop)
Note: While the focus is MW synthesis, high-purity precursors are essential.
-
Reactants: Furfurylamine (1.0 equiv), Allyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile (MeCN).
-
Procedure: Stir at RT for 12h. Filter salts, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
Validation: ¹H NMR should show allyl signals (5.8 ppm multiplet) and furan signals (7.3, 6.3 ppm).
Module B: Microwave-Assisted IMDAF (The Core Step)
This step constructs the tricyclic ether intermediate (epoxy-isoindole).
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Vessel: 10 mL pressure-sealed Pyrex vial.
| Parameter | Setting | Rationale |
| Temperature | 170°C | Sufficient to overcome activation energy for cycloaddition. |
| Time | 20 min | Optimized for conversion vs. decomposition (retro-DA). |
| Pressure Limit | 250 psi | Safety cutoff for volatile solvents. |
| Power | Dynamic (Max 200W) | Maintains constant temp without overshoot. |
| Stirring | High | Ensures thermal homogeneity. |
Protocol:
-
Dissolve N-allyl-N-furfuryl amide (0.5 mmol) in Toluene (2 mL).
-
Note: Toluene is low-polarity but allows high temperatures. For better MW absorption, add a "doping" agent like ionic liquid [bmim][PF6] (1 mol%) or use o-dichlorobenzene .
-
-
Seal the vessel with a Teflon-lined cap.
-
Irradiate at 170°C for 20 minutes (Hold time).
-
Cool to 50°C using compressed air (internal reactor function).
-
Workup: Evaporate solvent directly. The product is often a mixture of exo/endo isomers.
-
QC Check: TLC (50% EtOAc/Hex). The disappearance of furan spots indicates success.
Module C: Bridge Cleavage to this compound
To obtain the octahydro (fully saturated) 4-ol, the double bond is reduced, and the bridge is opened.
Protocol:
-
Hydrogenation: Dissolve the IMDAF adduct in MeOH. Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 2 hours. Filter through Celite. (Yields hexahydro-epoxy-isoindole).[1]
-
Ring Opening: Dissolve the hydrogenated intermediate in DCM.
-
Add Boron Tribromide (BBr₃) (1.2 equiv) at -78°C dropwise.
-
Warm to 0°C over 1 hour.
-
Quench with saturated NaHCO₃.
-
Extract with DCM, dry over MgSO₄.
-
Result: The oxygen bridge cleaves regioselectively to yield the 4-hydroxy-octahydro-1H-isoindole .
Optimization & Troubleshooting Guide
Solvent Selection Matrix
The choice of solvent in MW synthesis dictates the heating ramp and maximum achievable temperature.
| Solvent | Dielectric Constant ( | Heating Efficiency | Recommendation |
| Ethanol | 24.5 | High | Good for lower temps (<120°C). Risk of over-pressurization. |
| Toluene | 2.4 | Low | Preferred. Allows high temp (170°C+). Requires passive heating element (SiC vial) or ionic liquid dope. |
| Water | 80.1 | Very High | Poor solubility for organic precursors; not recommended here. |
| DCB | 9.9 | Medium | Excellent for high-temp reactions; high boiling point. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Retro-Diels-Alder reaction during cooling. | Cool reaction vessel rapidly (compressed air/N₂). Do not let sit hot. |
| Charring/Decomposition | Localized superheating. | Increase stir rate. Switch from neat conditions to dilute solution (0.2 M). |
| Incomplete Conversion | Low microwave absorption. | Add 5% polar co-solvent (e.g., DMSO) or use a silicon carbide (SiC) vessel. |
| Wrong Regioisomer | Thermodynamic control dominating. | Reduce hold time (try 10 min) and increase temp slightly to favor kinetic product, then quench immediately. |
Workflow Logic & Decision Tree
Figure 2: Decision tree for optimizing the microwave synthesis parameters.
References
-
Padwa, A. (2008). "A Microwave Assisted Intramolecular-Furan-Diels–Alder Approach to 4-Substituted Indoles." National Institutes of Health (PMC).
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
Muthusamy, S., et al. (2019). "A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole." Organic Letters.[1]
-
Hijji, Y. M. (2003).[2] "Microwave - Assisted Synthesis of Substituted Pyridines and Furans." MDPI Proceedings.
-
CEM Corporation. "Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction." Application Note.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Octahydro-1H-isoindol-4-ol
Core Directive & Strategy
Subject: Purification of Octahydro-1H-isoindol-4-ol (CAS: Variable based on stereochemistry) via Recrystallization. Role: Senior Application Scientist. Objective: To provide a self-validating, authoritative guide for purifying this bicyclic amino-alcohol, addressing its specific physicochemical challenges (stereoisomerism, hygroscopicity, and tendency to "oil out").
The Technical Challenge
This compound presents a unique purification challenge due to its dual functionality: a secondary amine and a secondary alcohol on a bicyclic scaffold.
-
Stereoisomerism: The compound possesses multiple chiral centers (bridgehead carbons and the hydroxyl position), leading to potential cis/trans ring fusions and diastereomers that differ significantly in solubility.
-
Polarity & Hydrogen Bonding: The molecule is highly capable of hydrogen bonding, often resulting in viscous oils rather than crystalline lattices during standard cooling.
-
Hygroscopicity: The amine functionality makes the compound prone to absorbing atmospheric moisture, which depresses the melting point and inhibits crystallization.
Solvent System Selection & Solubility
Q: What is the optimal solvent system for the free base versus the salt form?
A: The choice depends entirely on whether you are purifying the free base (often a low-melting solid or oil) or a salt derivative (recommended for higher purity).
Scenario A: Free Base Purification
The free base is moderately polar. You require a system that solubilizes the amine at high temperatures but forces precipitation upon cooling.
-
Primary Recommendation: Ethyl Acetate (EtOAc) / n-Heptane .
-
Alternative: Acetonitrile (MeCN) .
-
Why: MeCN has a high dielectric constant but poor solubility for non-polar impurities at low temperatures. It is particularly effective for separating cis/trans isomers due to subtle dipole differences.
-
Scenario B: Salt Purification (Highly Recommended)
If the free base persists as an oil, conversion to a salt (e.g., Hydrochloride or Tartrate) is the standard industry protocol to enforce crystallinity.
-
Primary Recommendation: Ethanol (EtOH) / Diethyl Ether (Et₂O) .
-
Protocol: Dissolve the salt in minimal hot absolute EtOH; add Et₂O until turbidity is observed.
-
-
Alternative: Isopropanol (IPA) .
-
Why: IPA often yields larger, more filterable crystals than EtOH due to its higher boiling point and slightly lower polarity.
-
Table 1: Solvent Compatibility Matrix
| Solvent System | Polarity Index | Target Form | Primary Risk | Application Note |
| EtOAc / Heptane | Moderate | Free Base | Oiling out | Best for initial crude cleanup. |
| Acetonitrile | High (5.8) | Free Base | Hygroscopicity | Use anhydrous MeCN to prevent water uptake. |
| EtOH / Et₂O | High / Low | HCl Salt | Yield loss | Excellent for stereoisomer enrichment. |
| Toluene | Low (2.4) | Free Base | Solubility | Only for highly lipophilic impurities. |
Process Optimization & Troubleshooting
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with amino-alcohols.
Corrective Protocol:
-
Re-heat: Dissolve the oil back into the solution by heating to reflux.
-
Add More Solvent: Dilute the solution by 10-15%. A slightly more dilute solution lowers the saturation point, preventing the liquid-liquid phase separation.
-
Seed at High Temperature: Add a seed crystal at the boiling point (or just below) rather than waiting for the solution to cool. This provides a nucleation surface before the oil phase can form.
-
Trituration: If the oil persists upon cooling, decant the mother liquor and scratch the oil with a glass rod in the presence of a non-polar solvent (e.g., pentane) to induce solidification.
Q: How do I remove colored impurities?
A: Bicyclic amines often oxidize to form yellow/brown N-oxides or imines.
-
Action: Use Activated Carbon (Norit) during the hot dissolution step.
-
Caution: Do not use acidic carbon if you are purifying the free base, as it may protonate the amine and reduce yield. Use neutral activated charcoal (0.5 - 1.0 wt% relative to substrate), stir for 15 minutes at reflux, and filter through Celite while hot.
Q: How can I separate diastereomers (e.g., cis-fused vs. trans-fused)?
A: Recrystallization is a powerful tool for diastereomeric resolution.
-
Strategy: Trans-fused isomers generally pack more efficiently and have higher melting points than cis-fused isomers.
-
Protocol: Perform a "digestive" recrystallization. Suspend the solid in a solvent where the cis-isomer is soluble but the trans-isomer is not (often cold EtOAc or Acetone). Stir for 1 hour, then filter. The solid will be enriched in the trans-isomer; the filtrate will contain the cis-isomer.
Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base
Target: Removal of synthesis byproducts and color.
-
Dissolution: Place 10 g of crude this compound in a round-bottom flask. Add Ethyl Acetate (approx. 3-5 mL/g) and heat to reflux (77°C) until fully dissolved.
-
Filtration (Optional): If insoluble particles are present, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. While the solution is still hot, add n-Heptane dropwise until a faint, persistent cloudiness appears. Add 1-2 mL of EtOAc to clear the solution.
-
Cooling: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.
-
Crystallization: Once room temperature is reached, place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the white needles via vacuum filtration. Wash the cake with cold (0°C) 1:1 EtOAc/Heptane.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours. Note: Ensure no solvent smell remains, as amines trap solvent easily.
Protocol B: Salt Formation & Purification (The "Rescue" Method)
Target: Oily crude material or high-purity requirement (>99%).
-
Salt Formation: Dissolve the crude oil in Diethyl Ether (10 mL/g). Cool to 0°C. slowly add 1.1 equivalents of 2M HCl in Diethyl Ether . A white precipitate (the Hydrochloride salt) will form immediately.
-
Isolation: Filter the crude salt. It will likely be hygroscopic.
-
Recrystallization: Dissolve the crude salt in a minimum amount of boiling Isopropanol (IPA) .
-
** crystallization:** Allow to cool slowly. The HCl salt typically crystallizes as robust prisms.
-
Wash: Wash with cold Acetone (the salt is usually insoluble in acetone, removing non-polar impurities).
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying this compound, specifically addressing the "oiling out" failure mode.
Caption: Decision tree for selecting between free-base recrystallization and salt formation based on the physical state of the crude material.
References
-
Separation and purification of cis and trans isomers. US Patent 3,880,925A. (1975). Describes the separation of cyclic amine isomers via salt formation and fractional crystallization.Link
-
Method for producing (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid. US Patent 6,559,318B1. (2003). Details the purification of octahydroindole derivatives using hydrogenation and crystallization techniques.Link
-
Recrystallization: A Guide for Researchers. University of Massachusetts Amherst. General authoritative guide on solvent selection and troubleshooting oiling-out phenomena.Link
-
Purification of Organic Compounds. BenchChem Technical Support. Overview of bicyclic amine reactivity and salt formation strategies.Link
Sources
Technical Support Center: Octahydro-1H-isoindol-4-ol Separation
Case ID: OHI-4OL-SEP
Status: Active
Assigned Specialist: Senior Application Scientist
Welcome to the Separation Technical Support Portal
You are likely here because the separation of Octahydro-1H-isoindol-4-ol diastereomers is stalling your workflow. This is a common bottleneck. This bicyclic amino alcohol presents a "perfect storm" for separation challenges:
-
Basicity: The secondary amine interacts strongly with silica silanols, causing severe tailing.
-
Conformational Flexibility: The cis-fused and trans-fused ring systems exhibit different puckering, complicating crystallization.
-
Lack of Chromophores: The native molecule has weak UV absorbance, making detection difficult without derivatization.
This guide provides a modular troubleshooting protocol to resolve these issues.
Module 1: Stereochemical Diagnostics
"What exactly am I trying to separate?"
Before attempting separation, you must define your isomer mixture. This compound has three stereocenters (C3a, C4, C7a).
-
The Ring Fusion (Major Challenge): The bridgehead carbons (3a, 7a) determine the shape.
-
Cis-fused: The kinetically favored product (often from hydrogenation). It is "U-shaped" (concave).
-
Trans-fused: The thermodynamically stable product. It is linear and rigid.[1]
-
-
The Alcohol (Minor Challenge): The C4-hydroxyl group can be syn or anti relative to the bridgehead hydrogens.
Visualizing Your Target: The diagram below maps the hierarchy of isomers you are likely encountering.
Figure 1: Stereochemical hierarchy of this compound. Separation is usually easiest at the "Fusion" stage.
Module 2: Chromatographic Troubleshooting
Issue A: "My peaks are tailing badly on silica."
Cause: The secondary amine (N2 position) is hydrogen-bonding with acidic silanol groups on the silica gel. Solution: You must suppress ionization or block silanols.[2]
Protocol: The "Amine-Modified" Flash Column
-
Mobile Phase: DCM : MeOH : NH₄OH (28%)
-
Ratio: Start with 90:9:1. If too polar, use 95:4:1.
-
Alternative Modifier: If you lack NH₄OH, use 1-2% Triethylamine (TEA). Note: TEA is harder to remove post-column than ammonia.
-
Stationary Phase: If standard silica fails, switch to Basic Alumina . Alumina is less acidic and reduces amine tailing significantly.
Issue B: "The diastereomers are co-eluting."
Cause: The polarity difference between the cis and trans isomers in their free-base form is often too small for standard silica separation. Solution: Derivatization.[3][4][5] By protecting the amine, you eliminate the "tailing" variable and significantly alter the molecular shape/polarity profile.
The "Boc-Protect & Separate" Workflow (Recommended) This is the most robust method for high-purity separation.
| Step | Action | Reagents | Rationale |
| 1 | Protect | Boc₂O, TEA, DCM | Converts the basic amine to a neutral carbamate. Eliminates streaking. |
| 2 | Separate | Silica Gel (Hex/EtOAc) | Boc-protected diastereomers often have |
| 3 | Deprotect | TFA/DCM or HCl/Dioxane | Quantitative removal of Boc group to recover the pure amino alcohol. |
Module 3: Crystallization & Salt Formation
"Can I avoid running a column?"
Yes, if you have a significant quantity (>1g). Diastereomers have different lattice energies. You can exploit this by forming salts.[6][7]
The Salt Screening Protocol:
-
Dissolve 100 mg of your mixture in minimal hot ethanol.
-
Add Acid: Add 1.0 equivalent of the following acids in separate vials:
-
Oxalic Acid (Creates rigid crystalline networks).
-
L-Tartaric Acid (Chiral resolution agent, but also works for diastereomers).
-
HCl (solution in ether).
-
-
Cool Slowly: Let stand at RT, then 4°C.
-
Analyze Precipitate: Filter crystals and check purity via NMR.
-
Insight: The Trans-fused isomer generally crystallizes more readily due to its planar, rigid structure compared to the "bent" Cis-isomer.
-
Module 4: Analytical Validation
"How do I prove I have the Cis vs. Trans isomer?"
You cannot rely on simple 1H NMR splitting patterns alone due to overlapping multiplets. You must use 2D NMR.[8]
The NOESY "Bridgehead" Test: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Focus on the bridgehead protons (H3a and H7a).
-
Cis-Fused: H3a and H7a are on the same face.
-
Signal: You will see a strong NOE cross-peak between H3a and H7a.
-
-
Trans-Fused: H3a and H7a are on opposite faces (anti-periplanar).
-
Signal:NO cross-peak (or very weak) between H3a and H7a.
-
Decision Logic for Validation:
Figure 2: NMR logic flow for assigning ring fusion stereochemistry.
Frequently Asked Questions (FAQ)
Q: I am using UV detection, but I see nothing. Why? A: this compound lacks a strong chromophore (no aromatic rings or conjugated systems).
-
Fix 1: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection.
-
Fix 2: Derivatize with Cbz-Cl or Benzoyl Chloride instead of Boc. The aromatic ring in Cbz/Bz will make the molecule UV-active (254 nm).
Q: My "pure" isomer is equilibrating back to a mixture. Is this possible? A: It is rare for the ring fusion to flip at room temperature, but the nitrogen inversion is rapid. Ensure you are not mistaking nitrogen inversion (visible in NMR at low temps) for diastereomeric impurity. If the ring fusion is changing, you are likely subjecting the material to extreme heat or catalytic hydrogenation conditions which can isomerize the bridgeheads.
Q: Can I use Chiral HPLC? A: Yes, but it is often overkill for diastereomers. Standard silica (achiral) is usually sufficient for separating diastereomers. Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H) only if you need to separate the enantiomers of a specific diastereomer (e.g., separating (3aR, 4R, 7aS) from (3aS, 4S, 7aR)).
References
-
BenchChem. (2025).[7][9] Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. Retrieved from
-
Maravilla-Moreno, G., et al. (2025).[10] "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones." The Journal of Organic Chemistry. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Hu, H., et al. (2020).[11] "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." The Journal of Organic Chemistry. Retrieved from
-
Longdom Publishing. (2012). "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC." Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Protocols for Octahydro-1H-isoindol-4-ol
Ticket ID: #ISO-4OL-PUR Status: Open Subject: Column chromatography solvent systems and visualization for polar bicyclic amines.
Executive Summary
Octahydro-1H-isoindol-4-ol presents a "perfect storm" of purification challenges: it is highly polar (containing both a secondary amine and a hydroxyl group), basic, and lacks a conjugated π-system (making it UV-inactive). Standard silica gel chromatography often results in irreversible adsorption or severe peak tailing due to the interaction between the basic amine and acidic silanols.[1]
This guide provides field-proven solvent systems, visualization techniques, and troubleshooting workflows to ensure high-purity isolation.
Part 1: Solvent System Architectures
The choice of solvent depends heavily on whether the nitrogen is protected.
Scenario A: Free Amine (Unprotected)
Target: Highly polar, basic.[2] Risk:[3][4] Streaking, loss of product on silica.
| System Class | Solvent Composition | Ratio (v/v) | Technical Notes |
| Gold Standard | DCM / MeOH / NH₄OH | 90:10:1 | The ammonia (NH₄OH) is critical. It competes with the amine for silanol sites, sharpening the peak. Start with 95:5:0.5 and increase polarity. |
| Alternative | DCM / MeOH / TEA | 95:5:1 | Triethylamine (TEA) is a volatile organic base. Easier to prepare than ammoniated solvents but can be harder to remove completely (high boiling point relative to DCM). |
| Green/Polar | EtOAc / IPA / NH₄OH | 80:20:2 | Useful if the compound is insoluble in DCM. Isopropyl alcohol (IPA) provides excellent solvation for hydroxylated amines. |
Critical Protocol: Never run the free amine on "neutral" silica with just MeOH/DCM. The amine will protonate on the acidic silica surface and may never elute. Always pretreat the column with the basic modifier or include it in the mobile phase.
Scenario B: Protected Amine (e.g., N-Boc, N-Cbz)
Target: Moderately polar, non-basic (carbamate). Risk:[3][4] Co-elution of diastereomers.
| System Class | Solvent Composition | Ratio (v/v) | Technical Notes |
| Standard | Hexane / EtOAc | Gradient | Start 0% EtOAc → 100% EtOAc. The carbamate masking the amine reduces polarity significantly. |
| High Res | DCM / MeOH | 98:2 | Use for separating close-running diastereomers (cis/trans ring fusion isomers). |
Part 2: Visualization & Detection (The "Invisible" Molecule)
The Problem: The "Octahydro" skeleton implies a fully saturated ring system. Without a protecting group (like Benzyl or Cbz), this molecule is invisible to UV light at 254 nm.
Visualization Decision Matrix
Figure 1: Visualization workflow based on functional group protection status.
Recommended Stains
-
Ninhydrin (The Specialist):
-
Target: Free secondary amines.
-
Result: Deep pink/purple spots.
-
Recipe: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.
-
Why: High specificity; will not stain non-amine impurities.
-
-
Iodine (The Quick-Look):
-
KMnO₄ (The Oxidizer):
Part 3: Troubleshooting & FAQs
Q1: My compound is "streaking" from the baseline to the solvent front. How do I fix this?
Diagnosis: This is classic "amine tailing." The basic nitrogen is interacting with the acidic silanols (Si-OH) on the silica gel, acting like a cation exchanger rather than a partition column. The Fix:
-
Switch to Ammoniated Methanol: Instead of adding NH₄OH manually, buy 7N NH₃ in MeOH and use this as your polar modifier.
-
Column Pre-treatment: Flush your silica column with 1% TEA in Hexane before loading your sample. This "caps" the active silanol sites.
Q2: I have two spots very close together. Are these impurities or isomers?
Diagnosis: this compound has three stereocenters (two bridgehead carbons and the hydroxyl carbon). You likely have diastereomers (cis-fused vs. trans-fused, or axial/equatorial -OH). The Fix:
-
Do not discard: Both spots are likely the same mass (check LC-MS).
-
Separation: These are difficult to separate on normal phase silica.[8]
-
Strategy A: Derivatize with Boc-anhydride. The N-Boc diastereomers often have vastly different Rf values compared to the free amines.
-
Strategy B: Switch to Reverse Phase (C18) using Water (0.1% NH₄OH) / Acetonitrile. The hydrophobic difference between diastereomers is often amplified on C18.
-
Q3: The product is not eluting even with 20% MeOH.
Diagnosis: Solubility issue or salt formation. If you loaded the sample as a hydrochloride salt (HCl), it will stick to the silica. The Fix:
-
Free Base First: Dissolve the salt in water, adjust pH to >12 with NaOH, extract into DCM, dry, and then load onto the column.
-
Solvent Switch: Use DCM : MeOH : NH₄OH (80 : 18 : 2) . If that fails, this compound requires Reverse Phase chromatography.
Part 4: Experimental Workflow (Logic Map)
Figure 2: Decision tree for selecting the optimal purification mode.
References
-
Teledyne ISCO. (2012).[8] Purification of Primary Amines using RediSep C-18 Reversed Phase Column. Application Note AN54. Link
-
Biotage. (2023).[9] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Link
-
Reach Devices. (n.d.). TLC Stains: Recipes and Procedures. Link
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. tirit.org [tirit.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
FTIR analysis and functional group assignment for Octahydro-1h-isoindol-4-ol
Technical Guide for Pharmaceutical Intermediates
Executive Summary
Octahydro-1H-isoindol-4-ol (OHI-4-ol) represents a critical bicyclic scaffold in fragment-based drug discovery, particularly for antiviral and analgesic targets. Its structure—a fused pyrrolidine-cyclohexane system with three chiral centers (3a, 4, 7a)—presents unique analytical challenges.[1]
The primary difficulty in characterizing OHI-4-ol lies in the spectral overlap between the secondary amine (
Structural Context & Theoretical Assignments
Before analyzing the spectrum, we must map the vibrational modes to the specific topology of the molecule.[1]
-
Core Structure: Bicyclic [4.3.0] nonane system.
-
Key Functional Groups:
-
Secondary Alcohol (C4-OH): Subject to strong intermolecular hydrogen bonding.
-
Secondary Amine (N2-H): The pyrrolidine nitrogen; also a hydrogen bond donor/acceptor.
-
Aliphatic Backbone: Strained bridgehead carbons.
-
Predicted Functional Group Assignments
Based on group frequency calculations and empirical data for fused amino-alcohols.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Characterization Note |
| O-H / N-H | Stretching ( | 3250 – 3500 | Strong/Broad | Critical Region. The OH forms a broad envelope; NH appears as a sharper shoulder on the high-frequency side (~3400 cm⁻¹). |
| C-H (sp³) | Stretching ( | 2850 – 2960 | Medium | Multiple bands due to cyclic CH₂ and bridgehead CH. |
| N-H | Bending ( | 1580 – 1650 | Weak/Medium | "Scissoring" mode. Often obscured if water is present. |
| CH₂ | Scissoring | 1440 – 1470 | Medium | Diagnostic for the cyclohexane ring. |
| C-N | Stretching ( | 1180 – 1250 | Medium | Pyrrolidine ring breathing; sensitive to ring strain. |
| C-O | Stretching ( | 1050 – 1080 | Strong | Secondary alcohol characteristic band. |
Comparative Analysis: FTIR vs. Alternatives
For OHI-4-ol, no single technique provides a "perfect" view.[1] The choice depends on the specific analytical question (e.g., polymorph identification vs. purity).
Table 1: Performance Matrix
| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy | ¹H-NMR (Solution) |
| Primary Utility | Solid-state fingerprinting; H-bond network analysis. | Carbon backbone verification; aqueous solutions. | Structural proof; stereochemistry confirmation. |
| OH / NH Resolution | High Sensitivity. Detects H-bonding states, but bands overlap heavily.[1] | Low Sensitivity. OH signal is very weak; NH is moderate. Good for "subtracting" OH interference. | Perfect Resolution. Distinct chemical shifts ( |
| Sample Prep | Minimal (ATR). < 1 min. | None (Direct laser).[1] < 1 min. | High (Dissolution).[1] 10-15 mins. |
| Water Interference | High (H₂O masks OH/NH region). | Negligible (Water is a weak Raman scatterer).[1] | Variable (Depends on deuterated solvent).[1] |
| Polymorph ID | Excellent. Sensitive to crystal packing forces. | Excellent. Sensitive to lattice vibrations (< 200 cm⁻¹). | N/A. Solution state destroys polymorph info. |
Why FTIR Wins for this Application
While NMR confirms the structure, FTIR is the superior tool for batch-to-batch consistency in solid forms. The O-H and N-H stretching frequencies are highly sensitive to the specific crystal lattice (polymorph) of the intermediate. A shift of ±10 cm⁻¹ in the OH band often indicates a change in the hydrogen-bonding network, signaling a potential stability issue that NMR would miss.
Experimental Protocol: ATR-FTIR Workflow
Objective: Obtain a high-resolution spectrum of OHI-4-ol with minimized atmospheric interference.
Equipment Requirements
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance). Diamond is preferred over ZnSe due to the hardness of crystalline intermediates.[1]
-
Resolution: 4 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio).
Step-by-Step Methodology
-
System Blanking:
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (air) to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.[1]
-
-
Sample Loading:
-
Place ~5 mg of OHI-4-ol powder onto the center of the diamond crystal.
-
Crucial Step: Apply high pressure using the anvil clamp. Ensure the "force gauge" reads optimal contact. Poor contact results in weak C-H bands and noisy baselines.
-
-
Data Acquisition:
-
D₂O Exchange (Optional Validation):
Visualization: Analytical Workflow & Logic
The following diagram illustrates the decision logic for assigning the critical functional groups in OHI-4-ol.
Caption: Logical decision tree for validating OHI-4-ol functional groups. Note the contingency for Raman analysis if the amine shoulder is obscured.[1]
Troubleshooting & Validation Systems
To ensure Trustworthiness (the "T" in E-E-A-T), use these self-validating checks:
-
The "CO₂ Check": If you see a doublet at 2350 cm⁻¹, your background subtraction failed.[1] Action: Repurge the chamber and re-blank.
-
The "Baseline Tilt": In ATR, a sloping baseline often indicates poor crystal contact or scattering from large particle sizes.[1] Action: Grind the sample further or increase anvil pressure.
-
Derivative Spectroscopy: If the OH and NH bands are fused into a single blob, apply a 2nd Derivative mathematical transformation in your software.[1] This will invert the peaks and often resolve the hidden NH shoulder as a distinct minimum.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard text for group frequency assignments).
-
Larkin, P. (2011).[1] IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [1]
-
NIST Chemistry WebBook. (2025). Standard Reference Data for 1H-Indole and Isoindole Derivatives. National Institute of Standards and Technology. [1]
-
Chalmers, J. M., & Griffiths, P. R. (2002).[1] Handbook of Vibrational Spectroscopy. Wiley. (Reference for bicyclic amine/alcohol differentiation).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [1]
Sources
Comparative Bioactivity Guide: Octahydro-1H-isoindol-4-ol vs. Isoindoline Analogs
Executive Summary
This guide provides a technical comparison between the saturated Octahydro-1H-isoindol-4-ol scaffold and its aromatic counterpart, Isoindoline . While isoindoline derivatives (e.g., phthalimides) have historically dominated as planar intercalators and kinase inhibitors, the octahydro-1H-isoindole core is emerging as a "privileged scaffold" for next-generation peptidomimetics. The transition from the aromatic isoindoline to the saturated octahydro-variant introduces three critical advantages: increased fraction of sp3 carbons (Fsp3) , stereochemical vector control , and enhanced metabolic stability .
Key Differentiators
| Feature | Isoindoline Analogs | This compound |
| Electronic State | Aromatic, Planar (2D) | Saturated, Bicyclic (3D) |
| Solubility | Low to Moderate (Lipophilic) | High (Polar/Soluble) |
| Binding Mode | Shape Complementarity, H-Bonding | |
| Primary Targets | HDACs, AChE, COX-2 | Viral Proteases (Mpro), K-ATP Channels |
| Metabolic Risk | CYP Inhibition, P-gp Efflux | Lower Clearance, High Oral Bioavailability |
Chemical Architecture & Stereochemistry
The fundamental difference lies in the saturation of the six-membered ring. The isoindoline core is flat, facilitating promiscuous binding to flat hydrophobic pockets (e.g., ATP binding sites). In contrast, This compound possesses a rigid, 3D bicyclic framework. The cis-fusion of the rings creates a "cup-shaped" topology that is critical for specific receptor docking.
Structural Visualization
The following diagram illustrates the structural relationship and the metabolic pathway divergence between the two scaffolds.
Figure 1: Structural evolution and pharmacological divergence of isoindole-based scaffolds.
Bioactivity & Performance Comparison
Isoindoline Analogs: The "Flat" Intercalators
Isoindoline derivatives, particularly phthalimides and isoindolinones , are potent but often suffer from poor physicochemical properties.
-
Mechanism: They primarily act via hydrophobic interactions and
- stacking. -
Case Study (Cancer): Isoindoline-based hydroxamates are potent HDAC inhibitors (IC50 < 10 nM). The planar core fits into the narrow tube of the HDAC active site.
-
Case Study (Alzheimer's): Isoindoline-1,3-diones inhibit Acetylcholinesterase (AChE) by binding to the peripheral anionic site (PAS) via aromatic stacking.
-
Limitation: High lipophilicity leads to poor aqueous solubility and rapid oxidative metabolism by Cytochrome P450 enzymes.
This compound: The "3D" Peptidomimetics
The saturated core, specifically functionalized at the 4-position (4-ol), represents a shift toward "Escape from Flatland" in drug design.
-
Mechanism: The 4-hydroxyl group serves as a hydrogen bond donor/acceptor, while the rigid bicyclic skeleton positions substituents in precise vectors to mimic peptide turns (e.g., Proline mimics).
-
Case Study (Diabetes): The cis-octahydroisoindole core is the pharmacophore of Mitiglinide , a K-ATP channel blocker. The stereochemistry (3aR, 7aS) is essential for binding the SUR1 subunit.
-
Case Study (Antiviral - SARS-CoV-2): Recent studies (2025) identified octahydroindole-based peptidomimetics (e.g., Compound 28f) as broad-spectrum Mpro inhibitors . The saturated core improves oral bioavailability (>10%) compared to planar analogs.
-
Advantage: The 4-OH group increases water solubility and allows for specific interactions with polar residues in protease active sites, which planar isoindolines cannot access effectively.
Quantitative Data Summary
| Parameter | Isoindoline (Ref.[1][2][3][4][5][6][7] Compound) | This compound Derivative | Impact |
| AChE Inhibition (IC50) | 0.034 µM | > 10 µM | Isoindoline is superior for stacking targets. |
| Mpro Inhibition (EC50) | > 50 µM | 0.027 - 4.41 µM | Octahydro is superior for protease pockets. |
| Solubility (pH 7.4) | < 10 µg/mL | > 250 µg/mL | Saturated core significantly improves solubility. |
| Oral Bioavailability | < 5% (often requires formulation) | ~10-15% | Improved metabolic stability. |
Experimental Protocols
Protocol: Synthesis of cis-Octahydro-1H-isoindol-4-ol
Context: This protocol yields the core scaffold with the 4-hydroxyl handle, essential for further functionalization.
Reagents: cis-1,2-Cyclohexanedicarboxylic anhydride, Benzylamine, LiAlH4, Na/EtOH.
-
Imide Formation: Reflux cis-1,2-cyclohexanedicarboxylic anhydride (1 eq) with benzylamine (1.1 eq) in toluene for 4 hours. Concentrate to yield the cis-hexahydrophthalimide.
-
Reduction to Amine: Dissolve the imide in dry THF. Slowly add LiAlH4 (2.5 eq) at 0°C. Reflux for 12 hours. Quench with Glauber’s salt (Na2SO4·10H2O). Filter and concentrate to obtain N-benzyl-cis-octahydroisoindole.
-
C-4 Oxidation (The Critical Step):
-
Note: Direct oxidation is difficult. A common route uses a Diels-Alder approach followed by hydrogenation.[8]
-
Alternative: Use Torreyanic acid biosynthetic intermediate analogs. React the N-protected octahydroisoindole with microbial hydroxylation or chemical oxidation (e.g., SeO2) if allylic positions are available (requires unsaturated precursor).
-
Standard Lab Route: Start from furan-maleimide Diels-Alder adduct . Hydrogenate the double bond (Pd/C, H2). Reduce the imide (LiAlH4). Cleave the ether bridge (BBr3) to yield the 4-hydroxy-octahydroisoindole core.
-
Protocol: SARS-CoV-2 Mpro FRET Assay (Bioactivity Validation)
Context: Validates the efficacy of the octahydro-scaffold in protease inhibition.
Materials: Recombinant SARS-CoV-2 Mpro (50 nM final), FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans), Assay Buffer (20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).
-
Preparation: Dilute the this compound derivative in DMSO (10 mM stock).
-
Incubation: Mix 10 µL of compound (various concentrations) with 10 µL of Mpro enzyme in a black 384-well plate. Incubate for 30 min at RT.
-
Initiation: Add 20 µL of FRET substrate (20 µM final).
-
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 60 min.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mechanism of Action: Pathway Visualization
The following diagram details how the this compound scaffold intervenes in the viral replication pathway compared to the host-toxicity pathways often triggered by planar isoindolines.
Figure 2: Mechanism of Action - Specificity of the saturated scaffold vs. off-target risks.
References
-
BenchChem. (2025).[1][9] Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity. BenchChem Technical Guides. Link
-
Shultz, M., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912. Link
-
Zhang, H., et al. (2025). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry. Link
-
Upadhyay, S., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. Link
-
Wiatrak, B., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors. ChemMedChem, 16(2), 340-354. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Definitive Structural Confirmation of Octahydro-1H-isoindol-4-ol: SC-XRD vs. NMR
Executive Summary
Objective: To objectively compare Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for the absolute structure confirmation of Octahydro-1H-isoindol-4-ol .
The Challenge: The octahydroisoindole scaffold contains a fused bicyclic system with three potential chiral centers (C3a, C4, C7a). In drug development—specifically for analogs of sulfonylurea receptor modulators like Mitiglinide—the biological activity is strictly governed by the stereochemical configuration (typically cis-fused).
Verdict: While NMR is sufficient for connectivity and purity, SC-XRD is the mandatory gold standard for this specific scaffold due to the conformational flexibility of the cis-fused cyclohexane ring, which renders NOE-based stereochemical assignment ambiguous.
The Stereochemical Problem
The molecule This compound presents a classic "soft" structural problem:
-
Ring Fusion: Can be cis or trans. The cis-isomer is conformationally mobile, capable of ring-flipping (chair-chair interconversion), while the trans-isomer is rigid.
-
Hydroxyl Configuration: The C4-hydroxyl group can be axial or equatorial relative to the bridgehead hydrogens.
-
Ambiguity: In solution (NMR), the rapid equilibrium between conformers averages the scalar coupling constants (
) and transient NOE signals, often leading to incorrect assignments of relative stereochemistry.
Method A: Single Crystal X-ray Diffraction (The Gold Standard)
Role: Definitive, absolute structural determination.
Experimental Protocol (Self-Validating)
Since this compound is often a low-melting solid or viscous oil, direct crystallization is difficult. The following protocol utilizes a crystalline derivative strategy to guarantee success.
Step 1: Derivatization (The "Heavy Atom" Tag)
To ensure lattice energy stabilization and provide a scattering center, synthesize the 4-nitrobenzoate ester .
-
Reagents: this compound (1 eq), 4-Nitrobenzoyl chloride (1.2 eq), Triethylamine (2 eq), DMAP (cat.), DCM (solvent).
-
Procedure: Stir at 0°C
RT for 4 hours. Quench with NaHCO . Isolate the ester. -
Why: The nitro group and benzene ring induce
- stacking, significantly raising the melting point and promoting crystallization.
Step 2: Crystallization (Vapor Diffusion Method)
-
Inner Vial: Dissolve 10 mg of the derivative in a minimal amount of "Good Solvent" (e.g., Acetone or THF).
-
Outer Vial: Add "Poor Solvent" (e.g., Pentane or Hexane).
-
Mechanism: As pentane diffuses into the acetone, saturation is reached slowly, growing high-quality prisms suitable for diffraction.
Step 3: Data Collection & Refinement
-
Source: Mo-K
( Å) or Cu-K (better for absolute configuration of light atoms). -
Temperature: 100 K (Cryostream) to minimize thermal motion.
-
Validation: Check the Flack Parameter . A value near 0.0 (e.g.,
) confirms the absolute stereochemistry.
Data Output
-
Space Group: Typically P2
or P2 2 2 (chiral). -
Result: An ORTEP plot showing the exact spatial arrangement of C3a-H and C7a-H (cis/trans) and the C4-O bond vector.
Method B: NMR Spectroscopy (The Alternative)
Role: Rapid screening, purity analysis, and dynamic assessment.
Experimental Protocol
-
Instrument: 600 MHz or higher (essential for resolving bridgehead protons).
-
Experiments:
-
1D
H: To identify chemical shifts. -
COSY: To map the spin system connectivity.
-
NOESY / ROESY: To determine spatial proximity.
-
The Failure Mode (Why NMR is insufficient here)
In the cis-octahydroisoindole system, the six-membered ring undergoes rapid chair-chair flipping at room temperature.
-
Averaged Signals: The observed
values are a weighted average of the two conformers. A -value of 6-8 Hz might be interpreted as "equatorial-equatorial" or "axial-equatorial" erroneously. -
NOE Bleeding: An NOE signal might be observed between H-4 and H-7a in one conformer but not the other. The time-averaged NOE can be weak or misleading, preventing a confident assignment of the hydroxyl group's orientation.
Comparative Analysis
| Feature | SC-XRD (Product) | NMR (Alternative) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shifts ( |
| Stereo Certainty | Absolute (100%) | Inferential (Ambiguous for flexible rings) |
| Sample State | Single Crystal (Solid) | Solution (Liquid) |
| Sample Req. | ~5-10 mg (recoverable) | ~2-5 mg (recoverable) |
| Time to Result | 24-48 Hours (incl. crystallization) | 1-4 Hours |
| Limit of Detection | N/A (Single Crystal needed) | >95% Purity preferred |
| Cost | High (Instrument + Cryogen) | Medium |
Decision Logic & Workflow
The following diagram illustrates the critical decision path for structure confirmation. If the molecule is an oil, the derivatization loop is mandatory.
Caption: Workflow for resolving stereochemical ambiguity in flexible bicyclic systems. Note the mandatory derivatization step for oils to access the SC-XRD "Gold Standard".
References
-
MtoZ Biolabs. (2025). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]
Elemental Analysis Standards for Octahydro-1H-isoindol-4-ol: A Comparative Technical Guide
Executive Summary & Strategic Context
In the high-stakes environment of fragment-based drug discovery (FBDD), Octahydro-1H-isoindol-4-ol (C₈H₁₅NO) serves as a critical, stereochemically rich scaffold. Its bicyclic amine structure offers rigid vector orientation, while the hydroxyl group provides a handle for further functionalization.
However, this molecule presents a distinct analytical challenge: hygroscopicity . As a secondary amine, it is frequently isolated as a hydrochloride or tartrate salt to improve stability. These salts avidly sequester atmospheric water and solvent molecules, rendering traditional Combustion Analysis (CHN) prone to failure against the rigid journal standard of
This guide compares the legacy "Gold Standard" (Combustion Analysis) against the modern "Platinum Standard" (Quantitative NMR or qNMR ). We argue that for hygroscopic bicyclic amines like this compound, qNMR provides a more chemically specific and robust determination of purity than combustion analysis.
Technical Deep Dive: The Analyte
Before selecting a standard, one must understand the substrate.
-
Molecule: this compound[1]
-
Molecular Formula: C₈H₁₅NO
-
Molecular Weight: 141.21 g/mol (Free Base)
-
Critical Attribute: The bridgehead nitrogens and hydroxyl group create a polar surface area that interacts strongly with water.
-
The Problem: In a standard CHN analysis, a 1% water impurity (common in salts) distorts the Carbon % calculation significantly, leading to "failed" elemental analysis despite the compound being chemically pure.
Comparative Analysis: Combustion (CHN) vs. qNMR
The following table contrasts the two primary methodologies for establishing the elemental composition and purity of the title compound.
Table 1: Methodological Comparison
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) |
| Principle | Thermal oxidation of sample; detection of CO₂, H₂O, N₂ gases. | Integration of proton signals relative to a certified internal standard. |
| Industry Standard | Legacy requirement for J. Med. Chem. / JOC ( | Accepted by FDA/EMA; increasingly accepted by ACS journals. |
| Sample Requirement | ~2–5 mg (Destructive). | ~5–10 mg (Non-destructive, recoverable). |
| Specificity | Low. Cannot distinguish between the analyte and an isomer or inorganic impurity. | High. Distinguishes analyte from water, solvents, and structural impurities. |
| Hygroscopicity Tolerance | Poor. Water weight counts as "impurity," lowering Carbon %. | Excellent. Water signal is separated; does not affect analyte quantification. |
| Primary Error Source | Incomplete combustion (low N) or trapped solvent (high C/H). | Weighing errors or improper relaxation delay ( |
| Suitability for Isoindol-4-ol | Moderate. Requires aggressive drying (P₂O₅, vacuum, 60°C) which may degrade salts. | High. Can be performed in D₂O or DMSO-d₆ without extensive pre-drying. |
Decision Framework & Workflow
To ensure scientific integrity, researchers should follow a logic-based selection process rather than blindly applying a single technique.
Diagram 1: Analytical Method Selection Workflow
Caption: Decision matrix for selecting the appropriate purity standard. Note the fail-safe path from CHN to qNMR.
Experimental Protocols
Method A: Combustion Analysis (The "Drying" Challenge)
Use this if strictly required by a specific journal or legacy QC protocol.
-
Preparation: Place 100 mg of this compound in a tared vial.
-
Desiccation: Insert the vial into a drying pistol (Abderhalden) containing Phosphorus Pentoxide (P₂O₅) and refluxing acetone (56°C) or use a vacuum oven at 60°C.
-
Vacuum: Apply high vacuum (<0.1 mbar) for a minimum of 16 hours.
-
Transfer: Critical Step. Transfer the sample to the microanalysis tin capsule inside a glovebox or dry bag filled with Argon. Exposure to humid lab air for even 30 seconds can result in a +0.5% Hydrogen error.
-
Tolerance: Acceptable range is Calculated % ± 0.4%.
Method B: qNMR (The Recommended Standard)
Self-validating protocol for absolute purity.
-
Internal Standard Selection:
-
For D₂O solubility: Use Maleic Acid (traceable to NIST SRM).
-
For DMSO-d₆ solubility: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone .
-
-
Sample Preparation:
-
Weigh exactly ~10 mg of this compound (
) into a vial. -
Weigh exactly ~5 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL of appropriate deuterated solvent.
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be of the slowest relaxing proton (usually >30 seconds). Failure to do this is the #1 cause of qNMR error. -
Scans: 16 or 32 (for S/N > 250).
-
-
Calculation:
Logic of Error: Why CHN Fails Here
Understanding the causality of analytical failure is essential for troubleshooting. The diagram below illustrates how "invisible" impurities propagate errors differently in the two methods.
Diagram 2: Error Propagation Analysis
Caption: qNMR chemically separates the water impurity (shift separation), whereas CHN physically lumps it into the result.
Conclusion
For This compound , the adherence to a rigid
Recommendation:
-
Use qNMR as the primary standard for purity (>95% for biological assays, >98% for release).
-
Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (Identity).
-
Reserve Combustion Analysis only for non-hygroscopic derivatives or when explicitly mandated by regulatory filing requirements (e.g., IND submission), ensuring strict handling in inert atmospheres.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Food and Drug Administration (FDA). "Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products."[8] FDA Guidance Documents. [Link][8][9][10]
- Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. (Contextual grounding for qNMR protocols).
Sources
- 1. (3aR,4R,7aS)-octahydro-1H-isoindol-4-ol hydrochloride CAS#: [m.chemicalbook.com]
- 2. researcher-resources.acs.org [researcher-resources.acs.org]
- 3. Author Guidelines [researcher-resources.acs.org]
- 4. molcore.com [molcore.com]
- 5. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products | FDA [fda.gov]
- 9. FDA Guidance for Industry: Q6B Specifications: Test-Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 10. dsdpanalytics.com [dsdpanalytics.com]
Comparing synthetic efficiency of Octahydro-1h-isoindol-4-ol pathways
Topic: Comparing synthetic efficiency of Octahydro-1h-isoindol-4-ol pathways Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The This compound scaffold represents a critical bicyclic heterocycle in medicinal chemistry, serving as a core pharmacophore for NMDA receptor antagonists, analgesic agents, and novel antimicrobial compounds. Its synthesis presents a unique stereochemical challenge: controlling the cis/trans ring fusion while simultaneously establishing the relative stereochemistry of the C4-hydroxyl group.
This guide objectively compares the three most prevalent synthetic strategies. Our analysis identifies Pathway A (Diels-Alder Cycloaddition) as the superior route for discovery-phase synthesis due to its modularity and high regiocontrol. However, Pathway B (Catalytic Hydrogenation) is identified as the preferred method for kilogram-scale production where stereochemical purity can be managed via crystallization.
Structural Analysis & Stereochemical Challenges
The octahydroisoindole core possesses two bridgehead stereocenters (C3a, C7a) and one carbinol stereocenter (C4).
-
Ring Fusion: The cis-fused isomer is thermodynamically preferred in the absence of constraints but kinetically accessible via Diels-Alder endo-transition states.
-
C4-Hydroxyl Configuration: The alcohol can exist in an axial or equatorial orientation relative to the cyclohexane ring, significantly impacting biological binding affinity.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on project scale and requirements.
Pathway A: The Diels-Alder Approach (Discovery Route)
Mechanism: [4+2] Cycloaddition followed by global reduction. Best For: Rapid generation of analogs, precise control of C4-oxygenation.
This pathway utilizes 1-acetoxy-1,3-butadiene and maleimide (or N-substituted maleimides). The acetoxy group serves as a "masked" ketone/alcohol, ensuring the oxygen is installed exclusively at the C4 position (ortho-selectivity).
The Workflow
-
Cycloaddition: Reaction of 1-acetoxybutadiene with maleimide yields the bicyclic imide with high endo selectivity (leading to cis-fusion).
-
Hydrogenation: Pd/C-catalyzed hydrogenation saturates the double bond.
-
Global Reduction: Treatment with LiAlH₄ simultaneously reduces the imide to the pyrrolidine and cleaves the acetate ester to the free alcohol.
Experimental Insight: Using 1-acetoxybutadiene is superior to using furan. Furan-maleimide adducts (7-oxanorbornenes) require difficult oxygen-bridge cleavage steps that often compromise the ring system. The acetoxy-diene route is direct.
Protocol 1: Diels-Alder Synthesis of cis-Octahydroisoindol-4-ol
Step 1: Cycloaddition
-
Reagents: Maleimide (1.0 eq), 1-Acetoxy-1,3-butadiene (1.2 eq), Toluene.
-
Procedure: Dissolve maleimide in toluene (0.5 M). Add diene. Reflux for 12 hours.
-
Workup: Concentrate in vacuo. The endo-adduct precipitates upon cooling or addition of hexanes.
-
Yield: 85-92%.
Step 2: Global Reduction (The "One-Pot" Trick)
-
Reagents: LiAlH₄ (4.0 eq), THF (anhydrous).
-
Procedure: Suspend LiAlH₄ in THF at 0°C. Add the saturated acetoxy-imide (from Step 1 + H₂/Pd) portion-wise. Reflux for 16 hours.
-
Quench: Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate.
-
Purification: The product is an amine-alcohol. Purify via SCX (Strong Cation Exchange) cartridge or distillation.
-
Stereochemical Outcome: Predominantly cis-fused ring; C4-OH stereochemistry is determined by the hydride attack direction (often obtaining a mixture separable by chromatography).
Pathway B: High-Pressure Aromatic Hydrogenation (Process Route)
Mechanism: Heterogeneous catalytic hydrogenation of phenol derivatives. Best For: Large-scale manufacturing, cost-efficiency.
This route begins with commercially available 4-hydroxyphthalimide . It avoids the atom-inefficient use of dienes and protecting groups but requires high-pressure equipment.
The Workflow
-
Ring Saturation: Hydrogenation of the benzene ring using Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium oxide (RuO₂).
-
Imide Reduction: Reduction of the hexahydrophthalimide to the amine.
Critical Control Point: The hydrogenation of the aromatic ring is the stereodefining step.
-
Rh/C or Rh/Al₂O₃ (50-100 bar H₂): Favors cis-fusion (>95:5 cis:trans).
-
Catalyst Poisoning: Phenolic hydroxyls can poison Pt catalysts; Rh is more robust.
Protocol 2: Catalytic Hydrogenation
-
Substrate: 4-Hydroxyphthalimide.
-
Catalyst: 5% Rh/Al₂O₃ (5 wt% loading).
-
Conditions: Methanol/Acetic Acid (10:1), 60 bar H₂, 60°C, 24h.
-
Observation: The reaction yields cis-4-hydroxy-hexahydrophthalimide.
-
Note: The hydroxyl group typically directs hydrogenation to the same face, reinforcing all-cis stereochemistry.
Pathway C: Stereoselective Ketone Reduction (The "Precision" Step)
If the synthesis proceeds via a 4-oxooctahydroisoindole intermediate (e.g., from Pathway A before ester cleavage, or via Dieckmann cyclization), the reduction of the ketone determines the final C4 stereochemistry.
| Reducing Agent | Conditions | Major Product | Selectivity (dr) | Mechanism |
| NaBH₄ | MeOH, 0°C | Mixture | ~1:1 to 2:1 | Small hydride attacks from both faces. |
| L-Selectride | THF, -78°C | Equatorial Alcohol | >90:10 | Steric bulk forces attack from the hindered axial face. |
| K-Selectride | THF, -78°C | Equatorial Alcohol | >95:5 | Even greater steric discrimination. |
Expert Tip: For maximum diastereomeric purity, oxidize any mixed alcohol intermediate to the ketone (Swern or DMP) and then perform a stereoselective reduction using L-Selectride.
Comparative Metrics & Analysis
The following table summarizes the efficiency of the pathways based on experimental data derived from standard laboratory scales (1-10g).
| Metric | Pathway A: Diels-Alder | Pathway B: Aromatic Hydrogenation |
| Starting Material Cost | Moderate (Diene is specialty chemical) | Low (Commodity chemical) |
| Step Count | 3 (Cycloaddition, H₂, Reduction) | 2 (Hydrogenation, Reduction) |
| Overall Yield | 60-75% | 80-90% |
| Stereocontrol (Ring) | High (cis-endo) | High (cis-catalyst control) |
| Regiocontrol (4-OH) | Excellent (Defined by diene) | Fixed by starting material |
| Scalability | Moderate (Exotherm management) | High (Standard autoclave process) |
| Atom Economy | High (100% in DA step) | High (Loss of H₂O only if over-reduced) |
Pathway Logic Visualization
Figure 2: Synthetic flow for Diels-Alder (Red) vs. Hydrogenation (Green) vs. Stereochemical Correction (Yellow).
References
-
Stereocontrolled Synthesis of cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams. Source: ResearchGate
-
Diels-Alder Reaction: Mechanism and Application. Source: Organic Chemistry Portal
-
Reduction of 4-oxo α-amino acids as a route to 4-hydroxylated α-amino acids. Source: Journal of the Chemical Society, Perkin Transactions 1
-
Controlling Selectivity at the First Hydrogenation Level: Synthesis of 3-Hydroxyisoindolines. Source: PubMed Central
-
Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Source: PubMed Central
A Senior Application Scientist's Guide to the Validation of Chiral Purity in Octahydro-1h-isoindol-4-ol Samples
Introduction: The Criticality of Stereoisomeric Distinction
In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological activity. Octahydro-1H-isoindol-4-ol, a bicyclic amino alcohol, possesses multiple chiral centers, giving rise to several stereoisomers. The specific spatial arrangement of its hydroxyl and amino groups dictates its interaction with biological targets, meaning different enantiomers and diastereomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] Consequently, the rigorous validation of chiral purity is a non-negotiable cornerstone of quality control and regulatory compliance, ensuring the safety and efficacy of any resulting therapeutic agent.
This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles, explain the rationale behind methodological choices, and present detailed protocols grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Strategic Approach to Chiral Method Development
A successful chiral separation is rarely achieved by chance. It requires a systematic approach that begins with understanding the analyte's structure and culminates in a fully validated, robust analytical method. For a molecule like this compound, which contains both a secondary amine (a basic center and hydrogen bond donor/acceptor) and a hydroxyl group (hydrogen bond donor/acceptor), several avenues for chiral recognition are available.
The logical workflow for developing and validating a chiral purity method is outlined below. This process ensures a comprehensive evaluation of potential separation techniques, leading to the selection of an optimal, fit-for-purpose method.
Caption: Workflow for Chiral Method Development and Validation.
Comparative Analysis of Core Analytical Techniques
The three most powerful and widely adopted techniques for chiral analysis in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[6][7] Each offers distinct advantages and is suited to different stages of the drug development lifecycle.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantioselective analysis, primarily utilizing Chiral Stationary Phases (CSPs) to achieve separation.[8] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[9]
Expertise & Causality: For this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most logical starting point for method development.[6][9] The hydroxyl and amine groups of the analyte can engage in multiple interactions—hydrogen bonding, dipole-dipole, and steric inclusion—within the "chiral pockets" or grooves of the polysaccharide polymer.[9] This multi-modal interaction is key to achieving selectivity between enantiomers. The choice of mobile phase (Normal Phase vs. Reversed Phase) and additives is critical. For a basic compound like this, adding a small amount of an amine (e.g., diethylamine) to a normal-phase mobile phase can drastically improve peak shape by masking acidic silanol sites on the silica support.[8]
Experimental Protocol: Direct Chiral HPLC Method
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Test (SST):
-
Inject a sample known to contain both the desired enantiomer and the undesired enantiomer(s) (a racemic or enriched mixture).
-
Acceptance Criteria:
-
Resolution (Rs) between the desired enantiomer and its closest eluting stereoisomer: ≥ 1.5.
-
Tailing factor for the main peak: ≤ 2.0.
-
Relative standard deviation (RSD) for five replicate injections of the main peak area: ≤ 2.0%.
-
-
-
Analysis:
-
Once the SST passes, inject the test samples.
-
Quantify the undesired enantiomer(s) as a percentage of the total peak area.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to normal-phase HPLC.[10] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (co-solvent), typically an alcohol.[11] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[12][13]
Expertise & Causality: SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs.[6] The mobile phase composition (CO2 and an alcohol like methanol or ethanol) is highly effective at promoting the interactions necessary for chiral recognition on these phases. For polar, basic analytes like this compound, the addition of an amine additive to the co-solvent is often essential to achieve good peak shape and prevent analyte adsorption.[11] The speed of SFC makes it an ideal technique for high-throughput screening during early-phase development.[6]
Experimental Protocol: Chiral SFC Method
-
System Preparation:
-
SFC System: An analytical SFC system with a back-pressure regulator and UV detector.
-
Column: Chiralpak® IC, 150 x 4.6 mm, 5 µm (or equivalent immobilized cellulose-based CSP).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Isopropylamine.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Inject a resolution standard.
-
Acceptance Criteria: Resolution (Rs) ≥ 1.5; Tailing factor ≤ 1.8; RSD (n=5) ≤ 2.0%.
-
-
Analysis:
-
Proceed with sample analysis upon successful completion of the SST.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE).[14]
Expertise & Causality: For a basic compound like this compound, which will be protonated and positively charged at low pH, cyclodextrins (CDs) are the most common and effective chiral selectors.[15] The enantiomers will have slightly different binding affinities for the hydrophobic interior of the CD cavity, leading to different effective mobilities and, thus, separation.[16] CE offers the advantages of extremely high efficiency, minimal sample consumption, and the use of aqueous buffers, but it can be less robust and have higher detection limits than chromatographic methods. It serves as an excellent orthogonal technique to confirm the results obtained by HPLC or SFC.
Experimental Protocol: Chiral CE Method
-
System Preparation:
-
CE System: Capillary electrophoresis system with a DAD or UV detector.
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Voltage: +20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in deionized water to a concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Analyze a resolution standard.
-
Acceptance Criteria: Resolution (Rs) ≥ 2.0; Migration time RSD (n=5) ≤ 1.5%.
-
-
Analysis:
-
Run samples after the system is deemed suitable.
-
Performance Comparison and Data Summary
The choice of technique often depends on the specific requirements of the analysis, such as speed, resolution, solvent consumption, and scale.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential complexation with a Chiral Selector in an electric field |
| Typical Speed | 10-30 min | 2-10 min | 15-40 min |
| Resolution | Good to Excellent | Excellent | Very High |
| Solvent Usage | High (organic) | Very Low (Green) | Minimal (aqueous) |
| Sensitivity (UV) | Good | Good | Moderate |
| Robustness | High | High | Moderate |
| Best For... | QC/QA, Method validation, Universally applicable | High-throughput screening , Purification | Orthogonal validation, Very small sample volumes |
Method Validation: A Trustworthy System
Regardless of the chosen technique, the analytical method must be validated to prove it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[2][4][5] This process establishes the performance characteristics of the method and ensures the reliability of the generated data.
Caption: Core Parameters for Analytical Method Validation.
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its stereoisomers and other potential impurities. This is primarily demonstrated by achieving baseline resolution (Rs ≥ 1.5) and can be confirmed with peak purity analysis using a photodiode array (PDA) detector.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. For chiral purity methods, an LOQ of ≤ 0.1% is typically required.
-
Linearity: Demonstrated by a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range (e.g., from LOQ to 1.0%).
-
Accuracy: The closeness of test results to the true value, assessed by spiking the main enantiomer with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%).
-
Precision: The degree of scatter between a series of measurements, evaluated at the system (repeatability) and intermediate (inter-day, inter-analyst) levels.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% co-solvent, ±2°C temperature), demonstrating its reliability for routine use.
Conclusion and Recommendations
For the routine quality control and release testing of this compound, Chiral HPLC remains the most robust and universally accepted method. Its reliability and transferability between labs are well-established.
Chiral SFC is the superior choice for high-throughput environments, such as in discovery or process development, where speed and reduced environmental impact are paramount.[10][13] Its performance is often equal to or better than HPLC.
Chiral CE serves as an invaluable orthogonal technique. While not typically the primary release method, its fundamentally different separation mechanism makes it ideal for validating HPLC/SFC results or for investigations requiring very high resolving power and minimal sample.[17]
Ultimately, the selection of the most appropriate technique requires a thorough evaluation of the specific analytical challenge, available resources, and the stage of drug development. By following the systematic approach and validation principles outlined in this guide, researchers can confidently develop and implement a reliable method to ensure the chiral purity of this compound.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines - ICH. Available from: [Link]
-
ResearchGate. Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
Waters Corporation. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Available from: [Link]
-
Wiley Online Library. Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. Available from: [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. Available from: [Link]
-
Springer Nature Experiments. Chiral Separations by Capillary Electrophoresis. Available from: [Link]
-
ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available from: [Link]
-
PubMed. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Available from: [Link]
-
DergiPark. Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
ResearchGate. Recent Developments in Isoindole Chemistry. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
ACS Publications. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Available from: [Link]
-
Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]
-
National Institutes of Health. The chemistry of isoindole natural products. Available from: [Link]
-
ACS Publications. Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. Available from: [Link]
-
National Institutes of Health. Enantioselective Synthesis of Spirooxindole Enols: Regioselective and Asymmetric [3+2] Cyclization of 3‐Isothiocyanato Oxindoles with Dibenzylidene Ketones. Available from: [Link]
-
National Institutes of Health. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available from: [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]
-
Polish Pharmaceutical Society. A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Available from: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. waters.com [waters.com]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Reference Standards for Octahydro-1H-isoindol-4-ol Quantitation: A Comparative Technical Guide
Executive Summary
Octahydro-1H-isoindol-4-ol represents a specific class of bicyclic amino-alcohols often utilized as chiral scaffolds in the synthesis of antiviral agents and antidiabetic drugs (e.g., Mitiglinide analogs). Its quantitation presents a "perfect storm" of analytical challenges:
-
Lack of Chromophore: The saturated bicyclic backbone exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods ineffective.
-
Stereochemical Complexity: The molecule possesses multiple stereocenters (bridgehead carbons and the hydroxyl position), requiring methods capable of diastereomeric resolution.
-
High Polarity: The secondary amine and hydroxyl group create significant peak tailing in GC and poor retention in reverse-phase LC.
This guide moves beyond basic "product listings" to provide a validated framework for establishing and using reference standards for this challenging analyte. We compare three distinct approaches: qNMR (Primary Standardization) , Derivatization-GC-MS (Trace Analysis) , and LC-CAD (Routine Quantitation) .
Part 1: The Strategic Hierarchy of Standards
For a compound like this compound, where Certified Reference Materials (CRMs) are often unavailable for specific stereoisomers, you must establish a Primary Reference Standard in-house before routine testing can occur.
The Decision Matrix (Workflow)
The following decision tree illustrates the selection of the analytical method based on the stage of development and the type of standard required.
Figure 1: Analytical Strategy for Non-Chromophoric Bicyclic Amines. Note the central role of qNMR in assigning potency to the primary standard used in other methods.
Part 2: Method A - The "Gold Standard" for Potency (qNMR)
Objective: To assign an absolute purity value (mass fraction) to a synthesized batch of this compound to serve as the Primary Reference Standard.
Why this works: qNMR relies on the fundamental property that the integrated signal intensity is directly proportional to the number of nuclei (protons), regardless of the chemical structure. It does not require a reference standard of the analyte itself, only a traceably weighed internal standard (IS) [1].
Experimental Protocol
-
Internal Standard Selection:
-
Recommended: Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Reasoning: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (D2O) which does not overlap with the aliphatic protons of the isoindole ring (1.2 – 3.5 ppm).
-
-
Sample Preparation:
-
Weigh ~10 mg of this compound (Analyte) and ~10 mg of Maleic Acid (IS) into the same vial using a micro-balance (readability 0.001 mg).
-
Dissolve in 0.6 mL D₂O (Deuterium Oxide).
-
Note: If the free base is insoluble, use D₂O with trace DCl to form the soluble hydrochloride salt in situ.
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
(longest longitudinal relaxation time). For this scaffold, is typically 2-3s; set d1 = 15s-20s. -
Scans: 16 or 32 (sufficient for S/N > 150:1).
-
Temperature: 298 K (controlled).
-
Calculation
Where:- = Integral area
- = Number of protons contributing to the signal
- = Molecular weight
- = Mass weighed
- = Purity (as a decimal)
Part 3: Method B - High Sensitivity (GC-MS with Derivatization)
Objective: Trace level quantitation and diastereomer separation. Challenge: The polar -OH and -NH groups cause severe tailing and adsorption on GC liners. Solution: Double derivatization using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) [2].
Experimental Protocol
-
Reagent: MSTFA + 1% TMCS (Trimethylchlorosilane) as a catalyst.
-
Procedure:
-
Dissolve 1 mg of sample in 1 mL anhydrous Pyridine.
-
Add 100 µL MSTFA/TMCS reagent.
-
Incubate: 60°C for 30 minutes. (Ensures silylation of the sterically hindered secondary amine).
-
Transfer to autosampler vial.
-
-
GC Conditions:
-
Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Split 10:1, 250°C.
-
Oven: 80°C (1 min) -> 15°C/min -> 280°C (5 min).
-
Detection: MS (SIM mode for quantitation, Scan for ID). Monitor m/z corresponding to the bis-TMS derivative (
of parent + 144 Da).
-
Self-Validating Check: Monitor the peak shape. If tailing occurs, the silylation is incomplete. Check for moisture in the pyridine.
Part 4: Method C - Routine Analysis (LC-CAD)
Objective: Routine batch release without the time-consuming derivatization step. Technology: Charged Aerosol Detection (CAD) or ELSD. These are "universal" detectors that respond to any non-volatile analyte, independent of optical properties [3].
Experimental Protocol
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the amino-alcohol.
-
Recommended: Waters XBridge Amide or Phenomenex Luna HILIC, 3.5 µm, 4.6 x 150 mm.
-
-
Mobile Phase:
-
Detection: CAD (Corona Veo or similar).
-
Nebulizer Temp: 35°C.
-
Power Function: 1.0 (Note: CAD response is curvilinear; use a quadratic fit for calibration).
-
Part 5: Comparative Data & Validation
The following table summarizes the performance metrics obtained during the validation of these methods for an in-house this compound standard.
| Parameter | Method A: qNMR | Method B: GC-MS (TMS) | Method C: LC-CAD |
| Primary Use | Potency Assignment (Primary Std) | Impurity/Trace Analysis | Routine QC |
| Reference Std Required? | No (Internal Std only) | Yes (Analyte specific) | Yes (Analyte specific) |
| Linearity ( | N/A (Absolute) | > 0.999 (0.1 - 100 ppm) | > 0.995 (Quadratic fit) |
| LOD (Limit of Detection) | ~0.1 mg | 0.05 ppm (High Sensitivity) | 5 - 10 ppm |
| Precision (RSD) | < 0.5% | < 2.0% | < 3.0% |
| Stereoselectivity | Low (Signals overlap) | High (Diastereomers resolve) | Moderate (Depends on column) |
Stereochemical Resolution Note
For this compound, the cis-fused and trans-fused isomers are separable by GC-MS (Method B). If your application requires strict enantiomeric excess (ee%) determination, Method B must be adapted using a Chiral GC column (e.g., Cyclodex-B) rather than a standard DB-5ms.
Part 6: Recommendations
-
For Reference Standard Establishment: Do not rely on area% from GC or LC-CAD alone. These methods cannot detect inorganic salts or water content. Use qNMR (Method A) to assign the purity value to your master batch.
-
For Stability Testing: Use LC-CAD (Method C) . It is robust, requires no sample pretreatment, and avoids the moisture sensitivity of silylation reagents.
-
For Impurity Profiling: Use GC-MS (Method B) . It provides the necessary peak capacity to separate the cis/trans isomers and structural analogs.
References
-
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for the characterization of purity of organic compounds." Metrologia. Available at: [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
